hept-2-en-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
hept-2-en-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCYMXUZOEOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (E)-hept-2-en-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (E)-hept-2-en-4-ol, a valuable allylic alcohol intermediate in organic synthesis. This document details two robust and widely employed methodologies: the Grignard reaction involving the 1,2-addition of a propyl group to an α,β-unsaturated aldehyde, and the selective Luche reduction of an α,β-unsaturated ketone.
This guide presents detailed experimental protocols, quantitative data in structured tables for easy comparison, and visual diagrams of the experimental workflows to facilitate understanding and implementation in a laboratory setting.
Synthesis via Grignard Reaction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. For the synthesis of (E)-hept-2-en-4-ol, the 1,2-addition of a propylmagnesium halide to crotonaldehyde (B89634) offers a direct and efficient route. The key to favoring the desired 1,2-addition over the competing 1,4-conjugate addition lies in the careful control of reaction conditions, particularly temperature.
Experimental Protocol: Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Crotonaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Ice bath
Procedure:
-
Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
-
Addition to Crotonaldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained at or below 0 °C to maximize 1,2-addition. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while maintaining cooling in an ice bath. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude (E)-hept-2-en-4-ol is purified by flash column chromatography on silica (B1680970) gel.[1] A typical eluent system for allylic alcohols is a mixture of hexane (B92381) and ethyl acetate (B1210297), starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.[1]
Quantitative Data: Grignard Reaction
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| Crotonaldehyde | 1.0 eq | Starting material. |
| Magnesium | 1.2 eq | For Grignard reagent formation. |
| 1-Bromopropane | 1.1 eq | For Grignard reagent formation. |
| Reaction Temperature | 0 °C | Crucial for maximizing 1,2-addition. |
| Expected Yield | 60-75% | Yields can vary based on reaction scale and purity of reagents. |
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the synthesis of (E)-hept-2-en-4-ol via Grignard reaction.
Synthesis via Luche Reduction
The Luche reduction is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[2][3][4] This method employs sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol (B129727).[2][3][4] The cerium salt is believed to activate the carbonyl group towards nucleophilic attack and to modify the nature of the borohydride reagent, leading to high chemoselectivity for the 1,2-addition.[4][5]
Experimental Protocol: Luche Reduction
Materials:
-
(E)-hept-2-en-4-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (B109758) or Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (E)-hept-2-en-4-one (1.0 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) in methanol at room temperature with stirring.
-
Reduction: Cool the resulting solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Effervescence may be observed. Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction and Purification: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the residue). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude (E)-hept-2-en-4-ol is purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Quantitative Data: Luche Reduction
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| (E)-hept-2-en-4-one | 1.0 eq | Starting α,β-unsaturated ketone. |
| CeCl₃·7H₂O | 1.1 eq | Lewis acid promoter. |
| NaBH₄ | 1.1 eq | Hydride source. |
| Solvent | Methanol | Protic solvent is crucial for the Luche reduction. |
| Reaction Temperature | 0 °C | For controlled reduction. |
| Expected Yield | >90% | The Luche reduction is known for its high yields and selectivity. |
Experimental Workflow: Luche Reduction
Caption: Workflow for the synthesis of (E)-hept-2-en-4-ol via Luche reduction.
References
Hept-2-en-4-ol in Fungi: A Review of Current Knowledge
A comprehensive search of available scientific literature reveals no specific documented instances of hept-2-en-4-ol as a naturally occurring volatile organic compound (VOC) produced by fungi. While fungi are prolific producers of a diverse array of VOCs, including a variety of alcohols, current research does not specifically identify this compound as a fungal metabolite.[1][2][3]
Fungi release complex mixtures of VOCs during their growth and development, and the composition of these mixtures is dependent on the fungal species, substrate, and environmental conditions.[1][3] These volatile compounds play crucial roles in fungal communication, interactions with other organisms, and as agents in various biological processes.[1][3] The most well-known fungal alcohol is 1-octen-3-ol, often referred to as "mushroom alcohol," which is characteristic of many fungal species.[1][3]
The study of fungal volatiles is an ongoing and important field of research.[1][2][3] These compounds are of interest for their potential applications in various industries, including as biofuels, flavoring agents, and biocontrol agents. For instance, VOCs produced by some Trichoderma species have been shown to inhibit the growth of plant pathogenic fungi.
While the current body of research does not link this compound to fungal metabolism, the vast and largely unexplored chemical diversity of fungi suggests that it may yet be identified in future studies. The continual development of more sensitive analytical techniques for the detection and identification of volatile compounds will undoubtedly lead to the discovery of novel fungal metabolites.
Due to the absence of specific data on the natural occurrence of this compound in fungi, it is not possible to provide quantitative data, experimental protocols for its extraction from fungal sources, or diagrams of related signaling pathways as requested. Further research is required to determine if this compound is part of the fungal volatilome.
References
An In-Depth Technical Guide to the Chemical and Physical Properties of Hept-2-en-4-ol
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
Hept-2-en-4-ol is an unsaturated alcohol with the molecular formula C₇H₁₄O.[1] Its structure features a seven-carbon chain with a double bond between carbons 2 and 3, and a hydroxyl group on carbon 4. This allylic alcohol structure is key to its chemical reactivity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | (E)-hept-2-en-4-ol | PubChem[1] |
| CAS Number | 4798-59-8 | PubChem[1] |
| Molecular Formula | C₇H₁₄O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| Boiling Point | 152-154 °C | Estimated |
| Density | 0.8539 g/cm³ | Estimated |
| Appearance | Colorless liquid | Predicted |
| Solubility | Soluble in alcohol; limited solubility in water. | Predicted based on structure |
| logP (o/w) | 1.7 | Computed by XLogP3 3.0[1] |
| Topological Polar Surface Area | 20.2 Ų | Computed[1] |
Illustrative Experimental Protocols
Due to the lack of specific, detailed published protocols for the synthesis and purification of this compound, the following sections provide illustrative experimental methodologies based on standard organic chemistry techniques for similar allylic alcohols. These protocols are intended to serve as a starting point for laboratory synthesis.
A plausible and common method for the synthesis of secondary allylic alcohols like this compound is the Grignard reaction. This would involve the reaction of an α,β-unsaturated aldehyde, such as crotonaldehyde (B89634), with a suitable Grignard reagent, in this case, propylmagnesium bromide.
Reaction Scheme:
Detailed Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed. The resulting grey solution is the propylmagnesium bromide Grignard reagent.
-
Grignard Addition: The Grignard reagent solution is cooled in an ice bath. A solution of freshly distilled crotonaldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
Work-up: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. This will hydrolyze the magnesium alkoxide to the desired alcohol and precipitate magnesium salts.
-
Extraction: The ethereal layer is decanted, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Detailed Protocol:
-
Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the elution solvent and carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified alcohol.
Chemical Reactivity
As an allylic alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of the double bond in conjugation with the hydroxyl-bearing carbon influences its reactions.
-
Oxidation: Allylic alcohols can be selectively oxidized to the corresponding α,β-unsaturated aldehydes or ketones.[2] Reagents such as manganese dioxide (MnO₂) are commonly used for this transformation. Stronger oxidizing agents may lead to cleavage of the carbon-carbon double bond.
-
Substitution Reactions: The hydroxyl group can be substituted in Sₙ1 or Sₙ2 type reactions. The formation of a carbocation at the allylic position is stabilized by resonance, favoring Sₙ1 pathways.
-
Addition Reactions: The double bond can undergo typical electrophilic addition reactions, though the regioselectivity can be influenced by the adjacent hydroxyl group.
-
Rearrangements: Allylic alcohols can undergo rearrangements, such as the Claisen rearrangement if converted to an appropriate vinyl ether derivative.
Biological Activity and Toxicology
Specific biological activity and detailed toxicological data for this compound are not well-documented in publicly available literature. However, general trends for short-chain unsaturated alcohols can provide some insight.
-
General Biological Effects: Unsaturated alcohols exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[2][3] Short-chain alcohols can interact with cell membranes, potentially modulating the function of membrane-active proteins.[4]
-
Toxicity Profile: Unsaturated alcohols are generally more toxic than their saturated counterparts.[5] The toxicity is often attributed to their metabolism to reactive α,β-unsaturated aldehydes or ketones.[6] For example, allyl alcohol is metabolized to the highly toxic acrolein.[7]
-
LD50 Values of Related Compounds: While a specific LD50 for this compound is not available, data for other unsaturated alcohols can offer a comparative perspective. For instance, the oral LD50 of allyl alcohol in rats is approximately 64 mg/kg.[5] It is plausible that this compound would exhibit moderate toxicity.
Table 2: GHS Hazard Classification for this compound
| Hazard Statement | Classification |
| H226 | Flammable liquid and vapor (Category 3) |
| H302 | Harmful if swallowed (Acute toxicity, oral, Category 4) |
| Source: PubChem[1] |
Mandatory Visualizations
References
- 1. 2-Hepten-4-ol | C7H14O | CID 5366235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 7. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
Spectroscopic Data for Hept-2-en-4-ol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of hept-2-en-4-ol, an unsaturated alcohol of interest in various chemical research and development sectors. This document compiles available spectroscopic data, outlines relevant experimental protocols, and presents key information in a structured format to facilitate analysis and comparison.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR chemical shifts are crucial for identifying the stereochemistry of the double bond and the overall structure of the molecule. Predicted ¹H NMR data for analogous allylic alcohols can provide valuable insights into the expected spectral features of this compound isomers.[1]
| Proton Assignment | (E)-hept-2-en-4-ol (Predicted) | (Z)-hept-2-en-4-ol (Predicted) | Typical Chemical Shift Ranges for Allylic Alcohols (ppm) [2] |
| H1 (CH₃-C=) | ~1.7 ppm (d) | ~1.7 ppm (d) | 1.6 - 1.8 |
| H2 (=CH-C=) | ~5.5 - 5.7 ppm (dq) | ~5.4 - 5.6 ppm (dq) | 5.4 - 5.9 |
| H3 (=CH-CH(OH)) | ~5.6 - 5.8 ppm (dd) | ~5.5 - 5.7 ppm (dd) | 5.4 - 5.9 |
| H4 (CH(OH)) | ~4.1 ppm (q) | ~4.5 ppm (q) | 4.0 - 4.5 |
| H5 (CH₂-CH(OH)) | ~1.4 - 1.6 ppm (m) | ~1.4 - 1.6 ppm (m) | 1.4 - 1.7 |
| H6 (CH₂-CH₃) | ~1.3 - 1.5 ppm (m) | ~1.3 - 1.5 ppm (m) | 1.2 - 1.5 |
| H7 (CH₃-CH₂) | ~0.9 ppm (t) | ~0.9 ppm (t) | 0.8 - 1.0 |
| OH | Variable | Variable | 1.0 - 5.0 (broad) |
¹³C NMR Data
Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the olefinic carbons are particularly useful for distinguishing between E and Z isomers.
| Carbon Assignment | (E)-hept-2-en-4-ol (Predicted) | (Z)-hept-2-en-4-ol (Predicted) | Typical Chemical Shift Ranges for Allylic Alcohols (ppm) |
| C1 (CH₃-C=) | ~18 | ~13 | 12 - 20 |
| C2 (=CH-C=) | ~125 | ~124 | 120 - 140 |
| C3 (=CH-CH(OH)) | ~135 | ~134 | 120 - 140 |
| C4 (CH(OH)) | ~72 | ~67 | 65 - 75 |
| C5 (CH₂-CH(OH)) | ~39 | ~34 | 30 - 40 |
| C6 (CH₂-CH₃) | ~19 | ~19 | 15 - 25 |
| C7 (CH₃-CH₂) | ~14 | ~14 | 10 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key characteristic absorptions are for the O-H and C=C bonds.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) [3][4][5] |
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (broad, strong) |
| C-H (sp² hybridized) | Stretching | 3010 - 3100 (medium) |
| C-H (sp³ hybridized) | Stretching | 2850 - 2960 (strong) |
| C=C (Alkene) | Stretching | 1640 - 1680 (weak to medium) |
| C-O (Alcohol) | Stretching | 1050 - 1260 (strong) |
| =C-H (trans) | Bending (out-of-plane) | ~965 - 975 (for E-isomer) |
| =C-H (cis) | Bending (out-of-plane) | ~675 - 730 (for Z-isomer) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum for 2-hepten-4-ol (B1599255) (isomer not specified) is available in the PubChem database (CID 5366235).[6] The fragmentation of alcohols in mass spectrometry typically involves two main pathways: alpha-cleavage and dehydration.[7][8][9][10][11]
| m/z | Possible Fragment | Fragmentation Pathway |
| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |
| 99 | [M - CH₃]⁺ | Alpha-cleavage |
| 85 | [M - C₂H₅]⁺ | Alpha-cleavage |
| 96 | [M - H₂O]⁺ | Dehydration |
| 71 | [C₄H₇O]⁺ or [C₅H₁₁]⁺ | Various cleavage pathways |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Various cleavage pathways |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of the specific isomers of this compound are not widely published. However, general procedures for the synthesis of allylic alcohols and their characterization by spectroscopic methods are well-established.
Synthesis and Purification
A potential synthetic route to this compound involves the Grignard reaction of propenal with a butylmagnesium halide, or the reaction of butanal with a propenyl Grignard reagent. The separation of the resulting (E) and (Z) isomers, along with any other isomeric byproducts, would typically be achieved using chromatographic techniques such as column chromatography or preparative gas chromatography.
A generalized workflow for synthesis and purification is presented below:
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. 2-Hepten-4-ol | C7H14O | CID 5366235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Hept-2-en-4-ol: A Technical Overview of a Volatile Allylic Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-2-en-4-ol is a seven-carbon allylic alcohol with the chemical formula C₇H₁₄O. As a volatile organic compound, it has been identified as a component in the scent profile of certain natural products. Despite its presence in nature, detailed scientific literature regarding its specific discovery, isolation from natural sources, and comprehensive biological activities remains notably scarce. This technical guide synthesizes the available chemical and physical data for this compound and its isomers, outlines general synthetic approaches, and discusses the challenges in fulfilling a complete biological profile, including the absence of known signaling pathways. While quantitative data is limited, this document aims to provide a foundational understanding for researchers interested in this molecule.
Chemical and Physical Properties
This compound exists as several isomers, with the most commonly referenced being the (E)- and (Z)- stereoisomers of the double bond at the second carbon, as well as chiral forms at the fourth carbon. The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| CAS Number | 4798-59-8 (for this compound) |
| 74146-06-8 (for (2E)-hept-2-en-4-ol) | |
| 821785-01-7 (for (4R)-hept-2-en-4-ol) | |
| 7004860 (for (E,4S)-hept-2-en-4-ol) | |
| Appearance | Colorless liquid (estimated) |
| Boiling Point | 159-160 °C at 760 mmHg (estimated) |
| Solubility | Soluble in alcohol |
Discovery and Natural Occurrence
A general workflow for the isolation of volatile compounds from a plant matrix like Zea mays is depicted below.
Caption: Generalized workflow for the isolation of this compound.
Synthesis of this compound
The synthesis of this compound, as an allylic alcohol, can be approached through several established organic chemistry methodologies. While specific, detailed, and replicable protocols for its synthesis are not extensively published, general synthetic routes can be inferred from the literature on similar compounds.
One common approach is the 1,2-addition of an organometallic reagent to an α,β-unsaturated aldehyde or ketone. For the synthesis of this compound, this could involve the reaction of crotonaldehyde (B89634) with a propyl organometallic reagent (e.g., propylmagnesium bromide or propyllithium).
Another potential route is the reduction of the corresponding ketone, hept-2-en-4-one.
A generalized synthetic workflow is presented below.
Caption: Potential synthetic routes to this compound.
Biological Activity and Signaling Pathways
A comprehensive search of scientific databases reveals a significant lack of information on the biological activity of this compound. There are no published studies detailing its specific interactions with biological systems, its mechanism of action, or any associated signaling pathways. While the biological activities of other unsaturated alcohols and related volatile compounds have been studied, extrapolating these findings to this compound would be speculative without direct experimental evidence.
Due to the absence of data on its biological effects and interactions with cellular signaling, it is not possible to provide a diagram of any signaling pathways involving this compound at this time.
Conclusion and Future Directions
This compound is a structurally simple allylic alcohol with a confirmed presence in at least one natural source. However, there is a clear gap in the scientific literature regarding its discovery, detailed isolation procedures, and, most importantly, its biological function. For researchers in drug discovery and related fields, this presents both a challenge and an opportunity. The lack of existing data means that any new research in this area would be novel and could potentially uncover new biological activities. Future research should focus on developing robust and reproducible methods for the isolation and synthesis of this compound and its isomers. Subsequently, systematic screening for biological activity would be essential to elucidate its potential pharmacological relevance.
References
An In-depth Technical Guide to Hept-2-en-4-ol: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-2-en-4-ol is an unsaturated secondary alcohol with the molecular formula C₇H₁₄O. Its structure, featuring both a double bond and a hydroxyl group, makes it a versatile intermediate in organic synthesis, particularly in the development of flavor and fragrance compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed information on its stereoisomers, available spectroscopic data, and insights into its synthesis.
Molecular Structure and CAS Numbers
This compound exists as multiple stereoisomers due to the presence of a chiral center at the C-4 position and the potential for E/Z isomerism around the C-2 to C-3 double bond. The general structure consists of a seven-carbon chain with a hydroxyl group at the fourth carbon and a double bond between the second and third carbons.
The Chemical Abstracts Service (CAS) has assigned different numbers to various isomers of this compound, which is crucial for unambiguous identification in research and development.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (unspecified stereochemistry) | 4798-59-8[1][2] | C₇H₁₄O | 114.19 |
| (2E)-hept-2-en-4-ol | 74146-06-8 | C₇H₁₄O | 114.19 |
| (4R)-hept-2-en-4-ol | 821785-01-7[3][4] | C₇H₁₄O | 114.19 |
| (Z,4S)-hept-2-en-4-ol | Not explicitly found | C₇H₁₄O | 114.19 |
| (E,4S)-hept-2-en-4-ol | Not explicitly found | C₇H₁₄O | 114.19 |
Physicochemical Properties
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, affecting its boiling point and solubility, while the double bond provides a site for various chemical reactions.
| Property | Value |
| Molecular Formula | C₇H₁₄O[1][2][5] |
| Molecular Weight | 114.19 g/mol [1][2][5] |
| Boiling Point | ~153 °C at 760 mmHg |
| Flash Point | ~52.6 °C (126.7 °F) |
| LogP (o/w) | ~1.7 - 2.0 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in alcohol |
Synthesis of this compound
Grignard Reaction of an α,β-Unsaturated Aldehyde
A plausible synthetic route involves the reaction of an organometallic reagent, such as a Grignard reagent, with an α,β-unsaturated aldehyde. For the synthesis of this compound, this would involve the 1,2-addition of a butylmagnesium halide to crotonaldehyde (B89634) (but-2-enal).
Experimental Workflow: Grignard Synthesis
References
An In-depth Technical Guide to the Stereoisomers of Hept-2-en-4-ol for Researchers and Drug Development Professionals
Introduction
Hept-2-en-4-ol, a seven-carbon unsaturated alcohol, possesses a stereogenic center at the fourth carbon (C4) and a carbon-carbon double bond at the second carbon (C2), giving rise to four distinct stereoisomers. These are the (2E,4S), (2E,4R), (2Z,4S), and (2Z,4R) isomers. The spatial arrangement of the substituents around these stereogenic elements can significantly influence the molecule's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, characterization, and known properties, with a focus on applications relevant to researchers and professionals in drug development.
Chemical Structure and Nomenclature
The four stereoisomers of this compound are depicted below:
-
(2E,4S)-hept-2-en-4-ol
-
(2E,4R)-hept-2-en-4-ol
-
(2Z,4S)-hept-2-en-4-ol
-
(2Z,4R)-hept-2-en-4-ol
The "E" and "Z" descriptors denote the configuration of the double bond, referring to entgegen (opposite) and zusammen (together) for the priority groups on either side of the double bond, respectively. The "R" and "S" descriptors refer to the absolute configuration at the chiral center (C4), based on the Cahn-Ingold-Prelog priority rules, denoting rectus (right) and sinister (left).
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and its Stereoisomers
| Property | (2E,4S)-hept-2-en-4-ol[1] | (2Z,4S)-hept-2-en-4-ol[2] | (4R)-hept-2-en-4-ol[3] | This compound (mixture of E/Z isomers) |
| Molecular Formula | C₇H₁₄O | C₇H₁₄O | C₇H₁₄O | C₇H₁₄O |
| Molecular Weight ( g/mol ) | 114.19 | 114.19 | 114.19 | 114.19 |
| Boiling Point (°C) | Not available | Not available | Not available | 152-154[4] |
| Melting Point (°C) | Not available | Not available | Not available | Not available |
| Optical Rotation ([α]D) | Not available | Not available | Not available | Not applicable |
| XLogP3 | 1.7 | 1.7 | 1.7 | 1.7 |
Synthesis and Stereoselective Separation
The synthesis of specific stereoisomers of this compound requires stereoselective methods. A general approach involves the asymmetric reduction of the corresponding ketone, hept-2-en-4-one, or the stereoselective addition of a nucleophile to an appropriate aldehyde. The separation of a racemic mixture is another common strategy.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is a general method adapted from procedures for the kinetic resolution of allylic alcohols.[5][6][7][8]
Objective: To separate a racemic mixture of (±)-hept-2-en-4-ol into its enantiomers.
Materials:
-
Racemic this compound
-
Immobilized lipase (B570770) (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia)[5]
-
Acyl donor (e.g., vinyl acetate, p-chlorophenyl acetate)[5]
-
Anhydrous organic solvent (e.g., hexane, methylene (B1212753) chloride)[5]
-
Triethylamine (B128534) (if using an acyl chloride)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve racemic this compound (1 equivalent) in the anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
Add the acyl donor (0.5-1.0 equivalents). The use of a slight excess of the alcohol can facilitate separation later.
-
If necessary, add a base like triethylamine to neutralize any acid formed during the reaction.[5]
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C) and monitor the progress of the reaction by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Filter off the immobilized lipase. The lipase can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the ester by silica gel column chromatography.
-
The ester can be hydrolyzed back to the alcohol (with the opposite configuration) using a base (e.g., NaOH or K₂CO₃) in a suitable solvent like methanol/water.
-
Determine the enantiomeric excess of the separated alcohol and the hydrolyzed alcohol using chiral GC or HPLC.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show signals for the vinylic protons, the proton on the carbon bearing the hydroxyl group (C4), the methylene and methyl protons of the propyl and methyl groups. The coupling constants between the vinylic protons can distinguish between the E and Z isomers (typically Jtrans > Jcis). The multiplicity of the C4 proton will be a multiplet due to coupling with the adjacent vinylic and methylene protons.
-
¹³C NMR: The spectrum would show seven distinct carbon signals, including two in the olefinic region, one for the carbon bearing the hydroxyl group, and four in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorptions for the hydroxyl and alkene functional groups.
-
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[9]
-
C=C stretch: A medium intensity absorption band around 1650-1680 cm⁻¹.
-
=C-H stretch: A medium intensity absorption band just above 3000 cm⁻¹.
-
C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.[9]
-
=C-H bend: Out-of-plane bending vibrations in the 650-1000 cm⁻¹ region can help distinguish between E and Z isomers.
Biological Activity and Relevance to Drug Development
Specific studies on the biological activity of the individual stereoisomers of this compound are limited. However, short-chain unsaturated alcohols are known to possess a range of biological effects.[10][11]
-
Flavor and Fragrance: Many short-chain alcohols and their esters are used as flavoring agents in the food industry.[12]
-
Pheromones: Some unsaturated alcohols act as insect pheromones, where stereochemistry is often crucial for biological activity.
-
Cytotoxicity: Short-chain alcohols can exhibit cytotoxic effects, often through their metabolism to reactive aldehydes or ketones.[13][14] These reactive metabolites can form adducts with cellular macromolecules, leading to cellular damage.[14]
-
Membrane Interactions: Alcohols can interact with cell membranes, altering their physical properties and potentially modulating the function of membrane-bound proteins.
The presence of both a hydroxyl group and a double bond makes this compound a versatile scaffold for further chemical modification in drug discovery programs. The stereochemistry at C4 and C2 can be critical for receptor binding and pharmacological activity. Therefore, the ability to synthesize and test the biological activity of each individual stereoisomer is essential for structure-activity relationship (SAR) studies.
Disclaimer: This diagram represents a hypothesized pathway based on the known metabolism of similar unsaturated alcohols and is not based on direct experimental evidence for this compound.
Conclusion
The four stereoisomers of this compound represent distinct chemical entities with potentially unique biological activities. While detailed experimental data for each isomer is currently sparse, established methods for stereoselective synthesis and separation of allylic alcohols can be applied to obtain these compounds in high purity. Further investigation into the specific biological properties of each stereoisomer is warranted, particularly in the context of drug discovery, where stereochemistry plays a critical role in determining efficacy and safety. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of these chiral building blocks.
References
- 1. (E,4S)-hept-2-en-4-ol | C7H14O | CID 7004860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z,4S)-hept-2-en-4-ol | C7H14O | CID 25021730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Hept-4-en-2-ol | C7H14O | CID 100886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Allyl alcohol(107-18-6) 1H NMR spectrum [chemicalbook.com]
- 14. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Methodological & Application
Application Note: Gas Chromatography Analysis of Hept-2-en-4-ol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the separation and quantification of hept-2-en-4-ol using gas chromatography with flame ionization detection (GC-FID). The methodologies outlined here serve as a robust starting point for method development and validation.
Introduction
This compound is an unsaturated alcohol of interest in various fields, including flavor and fragrance chemistry, as well as a potential intermediate or impurity in pharmaceutical manufacturing. Accurate and reliable quantification of this analyte is crucial for quality control and research purposes. Gas chromatography (GC) is an ideal analytical technique for volatile compounds like this compound, offering high resolution and sensitivity. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative performance.
This application note details a GC-FID method for the analysis of this compound. Due to the structural similarity to other C7 alcohols and isomers, careful selection of the GC column and operating conditions is critical for achieving adequate separation. The protocol provided is based on established methods for analyzing similar volatile alcohols.
Experimental Protocols
Sample and Standard Preparation
Reagents and Materials:
-
This compound (analytical standard, >98% purity)
-
Methanol (B129727) (HPLC grade)
-
n-Heptanol (internal standard, >99% purity)
-
Class A volumetric flasks and pipettes
-
2 mL GC vials with septa caps
Standard Stock Solution Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a stock solution of approximately 1 mg/mL.
-
Similarly, prepare a 1 mg/mL stock solution of the internal standard (ISTD), n-heptanol.
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the this compound stock solution with methanol in volumetric flasks. A typical concentration range would be 1 µg/mL to 100 µg/mL.
-
Spike each calibration standard and the blank with the internal standard to a final concentration of 20 µg/mL.
Sample Preparation:
-
For liquid samples, accurately dilute a known volume or weight of the sample with methanol to bring the expected concentration of this compound within the calibration range.
-
Spike the diluted sample with the internal standard to a final concentration of 20 µg/mL.
-
For solid samples, an appropriate extraction procedure (e.g., sonication in methanol) followed by filtration may be necessary before adding the internal standard.
Gas Chromatography (GC-FID) Method
The following parameters provide a starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | - Initial Temperature: 60°C, hold for 2 minutes- Ramp: 10°C/min to 220°C- Final Hold: Hold at 220°C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
Quantitative analysis is performed by generating a calibration curve plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The following table summarizes the expected performance characteristics of the method.
| Parameter | Expected Value |
| Retention Time (this compound) | ~ 9.5 min |
| Retention Time (n-Heptanol ISTD) | ~ 10.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualization
The overall workflow for the GC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
This application note provides a comprehensive and detailed starting point for the GC analysis of this compound. Researchers and scientists can adapt this protocol to suit their specific instrumentation and sample matrices, ensuring accurate and reliable results for this important analyte.
Application Note: Hept-2-en-4-ol as a Standard for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis by mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS), is a cornerstone of modern analytical chemistry. The accuracy and reliability of these methods hinge on the use of appropriate standards. Internal standards are crucial for correcting variations in sample preparation, injection volume, and instrument response.
This document provides detailed protocols and application notes for utilizing hept-2-en-4-ol as a standard in mass spectrometry-based analyses. This compound (C₇H₁₄O, Molecular Weight: 114.19 g/mol ) is a secondary unsaturated alcohol. Its volatility and distinct fragmentation pattern make it a suitable candidate as an internal or external standard for the quantification of various analytes, particularly other volatile organic compounds.
The protocols outlined below are designed for a general GC-MS workflow but can be adapted for other mass spectrometry applications.
Predicted Mass Spectrum and Fragmentation of this compound
The structure of this compound is CH₃-CH=CH-CH(OH)-CH₂-CH₂-CH₃.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 114. For many alcohols, this peak may be of low abundance or even absent.[1]
-
Dehydration ([M-18]⁺): Loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, which would result in a fragment at m/z 96.[1][2]
-
α-Cleavage: This is often the most significant fragmentation pathway for alcohols.[1] For this compound, there are two possible α-cleavage points:
-
Cleavage of the bond between C4 and C5 results in the loss of a propyl radical (•CH₂CH₂CH₃), leading to a resonance-stabilized fragment ion at m/z 71 .
-
Cleavage of the bond between C3 and C4 results in the loss of a propenyl radical (•CH=CH-CH₃), leading to a resonance-stabilized fragment ion at m/z 73 .
-
Based on the general principle that the loss of the larger alkyl group is favored, the peak at m/z 71 might be more abundant.
The following table summarizes the predicted key ions for this compound in an electron ionization mass spectrum.
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Notes |
| 114 | [C₇H₁₄O]⁺ | Molecular Ion | May have low abundance |
| 96 | [C₇H₁₂]⁺ | Dehydration (Loss of H₂O) | Common for alcohols |
| 73 | [C₄H₉O]⁺ | α-Cleavage (Loss of •C₃H₅) | Cleavage of C3-C4 bond |
| 71 | [C₄H₇O]⁺ | α-Cleavage (Loss of •C₃H₇) | Cleavage of C4-C5 bond |
Experimental Protocols
The following protocols describe the use of this compound as an internal standard for the quantification of a hypothetical volatile analyte by GC-MS.
-
This compound (Standard)
-
Analyte of interest
-
Methanol (B129727) or Ethyl Acetate (HPLC grade or higher)
-
Deionized water
-
20 mL headspace vials with PTFE-lined septa
-
Calibrated micropipettes
-
Primary Stock Solution of this compound (1 mg/mL):
-
Accurately weigh 10 mg of pure this compound.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Store at 4°C in a tightly sealed vial.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute 100 µL of the primary stock solution to 10 mL with methanol in a volumetric flask.
-
-
Analyte Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of the analyte of interest in methanol, similar to the primary stock solution of the standard.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking a constant amount of the IS working solution into varying concentrations of the analyte. For example, to prepare a 5-point calibration curve:
-
In five separate 10 mL volumetric flasks, add 100 µL of the IS working solution (final concentration of 0.1 µg/mL).
-
Add appropriate volumes of the analyte stock solution to achieve final concentrations of, for example, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Bring each flask to volume with deionized water or the sample matrix.
-
-
Headspace analysis is often preferred for volatile compounds in complex matrices to minimize instrument contamination.[4][5][6]
-
Pipette 1 mL of the sample (or calibration standard) into a 20 mL headspace vial.
-
Add 100 µL of the IS working solution (10 µg/mL) to the vial if the standard was not added previously.
-
Seal the vial immediately with the cap and septum.
-
Vortex briefly to mix.
-
Place the vial in the headspace autosampler tray.
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: A polar column is recommended for alcohol analysis, such as a DB-WAX or Supelcowax 10 (30 m x 0.25 mm ID, 0.25 µm film thickness).[5][7]
-
Headspace Sampler Parameters:
-
Oven Temperature: 60°C
-
Loop Temperature: 70°C
-
Transfer Line Temperature: 80°C
-
Equilibration Time: 10 minutes
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (m/z 35-300) or Selected Ion Monitoring (SIM) for higher sensitivity. For SIM mode, monitor characteristic ions of the analyte and this compound (e.g., m/z 71, 73, 96).
-
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks for the analyte and the internal standard (this compound) in the chromatograms based on their retention times and mass spectra.
-
Calibration Curve Construction:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot a graph of the peak area ratio (Y-axis) against the concentration of the analyte (X-axis).
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
-
Quantification of Analyte in Samples:
-
Calculate the peak area ratio for the analyte and internal standard in the unknown samples.
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in the samples.
-
Visualizations
Caption: Experimental workflow for quantification using this compound as an internal standard.
Conclusion
This compound is a viable standard for the quantitative analysis of volatile compounds by mass spectrometry. Its characteristic, predictable fragmentation pattern allows for reliable identification and quantification, especially in SIM mode. The provided protocols for standard preparation, sample handling via headspace, and GC-MS analysis offer a robust starting point for method development. As with any analytical method, validation with respect to linearity, accuracy, precision, and limits of detection and quantification is essential for the specific analyte and matrix being investigated.
References
- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.10 [people.whitman.edu]
- 4. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ttb.gov [ttb.gov]
- 7. researchgate.net [researchgate.net]
Application of Hept-2-en-4-ol in Flavor and Fragrance Research
Introduction
Hept-2-en-4-ol is an unsaturated aliphatic alcohol with potential applications in the flavor and fragrance industry. While specific research on this compound is limited, its structural similarity to other known flavor-active compounds, such as other heptenol isomers and unsaturated alcohols, suggests it may possess interesting sensory properties. Unsaturated alcohols are known to contribute a variety of notes to flavors and fragrances, often described as green, fatty, mushroom-like, or fruity.[1][2] This document provides an overview of the potential applications of this compound and detailed protocols for its sensory and chemical analysis.
Potential Applications
Based on the characteristics of structurally related compounds, this compound is hypothesized to be a valuable ingredient in the following applications:
-
Flavor Formulations: It may impart green, mushroom, or fruity notes to a variety of food products, including savory items, sauces, and beverages.
-
Fragrance Compositions: In perfumery, it could contribute to fresh, green, and floral accords, adding complexity and naturalness.
-
Precursor for other Aroma Chemicals: this compound can serve as a starting material for the synthesis of other valuable flavor and fragrance compounds.
Sensory Properties (Hypothesized)
-
Odor: Green, herbaceous, slightly fatty, with potential mushroom or earthy undertones.
-
Flavor: Green, vegetative, with a potential for a slightly bitter or astringent aftertaste.
Further sensory evaluation is required to establish a definitive profile.
Quantitative Data
Quantitative sensory data for this compound is not currently available. For illustrative purposes, the following table summarizes sensory thresholds for related compounds. Sensory thresholds are the minimum concentration at which a substance can be detected or recognized.[3][4][5]
Table 1: Sensory Thresholds of Structurally Related Compounds
| Compound | Odor/Flavor Descriptors | Sensory Threshold (in water) | Reference |
| 1-Heptanol | Faint, aromatic, fatty, woody | 3 ppb (detection) | [6][7] |
| 1-Octen-3-ol | Mushroom, earthy | 0.03 ppb | [1] |
| (Z)-3-Hexen-1-ol | Green, grassy, leafy | 0.3 ppb | Generic Data |
| 2-Heptanone | Fruity, cheesy, spicy | 10 ppb | Generic Data |
Experimental Protocols
Protocol 1: Sensory Evaluation - Flavor Profile Analysis
This protocol outlines the methodology for determining the flavor profile of this compound using a trained sensory panel.[8][9][10]
1. Objective: To identify and quantify the sensory attributes of this compound in a neutral medium.
2. Materials:
- This compound (high purity)
- Deodorized water or mineral water (for dilution)
- Glass vials with PTFE-lined caps
- Graduated pipettes
- Sensory evaluation booths
- Unsalted crackers and water for palate cleansing
3. Panelist Selection and Training:
- Select 8-12 panelists based on their sensory acuity and ability to describe flavors.
- Train panelists with a range of reference standards representing different flavor notes (e.g., green, fruity, fatty, bitter).
4. Sample Preparation:
- Prepare a stock solution of this compound in ethanol (B145695) (e.g., 1% w/v).
- Prepare a series of dilutions of the stock solution in deodorized water, starting from below the anticipated detection threshold and increasing in logarithmic steps.
5. Procedure:
- Present the samples to the panelists in a randomized and blind manner.
- Instruct panelists to evaluate the aroma of each sample first, then the flavor.
- Panelists should record the intensity of each perceived attribute on a structured scoresheet (e.g., a 15-cm line scale).
- Provide panelists with unsalted crackers and water to cleanse their palate between samples.
6. Data Analysis:
- Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between samples.
- Generate a flavor profile diagram (e.g., a spider plot) to visualize the sensory characteristics of this compound.
Protocol 2: Chemical Analysis - Gas Chromatography-Olfactometry (GC-O)
This protocol describes the use of GC-O to identify the odor-active compounds in a sample containing this compound.[11][12][13][14][15]
1. Objective: To separate and identify the volatile compounds contributing to the aroma of this compound.
2. Instrumentation:
- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and Mass Spectrometer (MS)
- Olfactometry (sniffing) port
- Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, DB-Wax)
3. Sample Preparation:
- Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).
4. GC-MS/O Conditions:
- Injector Temperature: 250 °C
- Oven Program: 40 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 5 min)
- Carrier Gas: Helium at a constant flow rate
- Split Ratio: 1:1 (to FID/MS and sniffing port)
- MS Scan Range: m/z 35-350
- Sniffing Port: Humidified air flow to prevent nasal dryness
5. Procedure:
- Inject the sample into the GC.
- A trained assessor (panelist) sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
- Simultaneously, the FID and MS detectors record the chemical data.
6. Data Analysis:
- Correlate the odor events recorded by the assessor with the peaks in the chromatogram from the FID and MS.
- Identify the compounds responsible for the detected odors by interpreting the mass spectra.
- An aromagram can be constructed to visualize the odor-active regions of the chromatogram.
Visualizations
Caption: Workflow for Sensory Evaluation of this compound.
Caption: Experimental Workflow for GC-Olfactometry Analysis.
Conclusion
This compound represents a promising, yet under-explored, molecule in the field of flavor and fragrance research. The protocols outlined in this document provide a framework for its systematic evaluation. Further research is warranted to fully characterize its sensory properties and explore its potential applications in commercial products.
References
- 1. mmsl.cz [mmsl.cz]
- 2. researchgate.net [researchgate.net]
- 3. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
- 4. americanvineyardmagazine.com [americanvineyardmagazine.com]
- 5. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 6. guidechem.com [guidechem.com]
- 7. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. pac.gr [pac.gr]
- 10. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]
- 12. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iladdie.wordpress.com [iladdie.wordpress.com]
- 15. aidic.it [aidic.it]
Protocols for the Extraction of Volatile Compounds from Plants: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of volatile compounds from plant materials. The selection of an appropriate extraction method is critical for the accurate qualitative and quantitative analysis of these compounds, which play a significant role in plant biology, fragrance, flavoring, and pharmaceutical industries. This guide covers four commonly employed techniques: Steam Distillation, Solvent Extraction, Supercritical Fluid Extraction (SFE), and Headspace Solid-Phase Microextraction (HS-SPME).
Introduction to Volatile Compound Extraction
Volatile organic compounds (VOCs) are a diverse group of low molecular weight organic chemicals that have a high vapor pressure at room temperature. In plants, these compounds are crucial for defense, pollination, and communication. The choice of extraction method depends on several factors, including the volatility and thermal stability of the target compounds, the nature of the plant matrix, and the intended application of the extract.
Comparison of Extraction Methods
The efficiency and selectivity of volatile compound extraction vary significantly between different methods. The following table summarizes the key differences and typical yields obtained from various plant materials using the described techniques.
| Plant Material | Extraction Method | Yield (% w/w) | Key Findings & Remarks |
| Rose (Rosa damascena) | Steam Distillation | 0.075% | Lower yield compared to solvent extraction.[1] |
| Solvent Extraction (Hexane) | 0.11% | Higher yield of absolute oil.[1] | |
| Solvent Extraction (Ether) | 0.07% | Yield is comparable to steam distillation.[1] | |
| Lavender (Lavandula angustifolia) | Hydrodistillation | 4.57% | Lower yield compared to other methods. |
| Supercritical CO2 Extraction | 6.68% | Comparable yield to hexane (B92381) extraction with a much shorter extraction time. | |
| Hexane Extraction | 7.57% | Highest yield but requires longer extraction time and use of organic solvents. | |
| Trichodesma africanum | Hydrodistillation | 0.3% | Lowest yield among the tested methods.[2] |
| Microwave-assisted | 1.2% | Higher yield and significantly shorter extraction time.[2] | |
| Ultrasonic-assisted | 0.43% | Moderate yield.[2] | |
| Microwave-ultrasonic | 1.8% | Highest yield and shortest extraction time.[2] |
Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds that are stable at the boiling point of water.
Experimental Protocol: Steam Distillation of Lavender Essential Oil
1. Materials and Equipment:
-
Fresh or dried lavender flowers
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, still pot/extraction chamber, condenser, and separator/receiving flask)
-
Heating mantle or burner
-
Claisen adapter (recommended to prevent splashing)[3]
-
Graduated cylinders
-
Glass vials for storage
2. Procedure:
-
Preparation of Plant Material: Weigh a suitable amount of lavender flowers (e.g., 100-500 g) and place them into the still pot. Ensure the material is loosely packed to allow for even steam penetration.
-
Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram below. The still pot containing the plant material is connected to a boiling flask (steam generator) and a condenser. The condenser outlet is directed to a separator.
-
Steam Generation: Fill the boiling flask with distilled water to about two-thirds of its capacity and heat it to generate steam.[4]
-
Distillation: Introduce the steam into the bottom of the still pot. The steam will pass through the lavender flowers, causing the volatile essential oils to vaporize.[4][5]
-
Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.[4]
-
Collection: Collect the distillate, which consists of a mixture of essential oil and water (hydrosol), in the separator.
-
Separation: Allow the distillate to stand until the essential oil and hydrosol form two distinct layers. Lavender oil is less dense than water and will float on top.
-
Isolation and Storage: Carefully separate the essential oil from the hydrosol using a separatory funnel or by decantation. Store the collected essential oil in a sealed, dark glass vial in a cool place.
Diagram: Steam Distillation Workflow
Caption: Workflow of steam distillation for essential oil extraction.
Solvent Extraction
Solvent extraction is suitable for delicate plant materials that cannot withstand the high temperatures of steam distillation. This method uses organic solvents to dissolve the volatile compounds.
Experimental Protocol: Solvent Extraction of Volatile Compounds from Jasmine Flowers
1. Materials and Equipment:
-
Fresh jasmine flowers
-
n-Hexane (food-grade)[6]
-
Extraction vessel (e.g., a large glass beaker or flask with a lid)
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Beakers and flasks
-
Chilling unit or ice bath
2. Procedure:
-
Extraction: Place a known weight of fresh jasmine flowers (e.g., 100 g) in the extraction vessel and add a sufficient volume of n-hexane to completely cover the plant material.[6][7]
-
Maceration: Seal the vessel and allow the mixture to stand for a period of 24-48 hours at room temperature, with occasional agitation. This allows the solvent to extract the volatile compounds, waxes, and pigments.
-
Filtration: Separate the hexane extract from the plant material by vacuum filtration.
-
Solvent Removal (Concrete Formation): Concentrate the hexane extract using a rotary evaporator under reduced pressure to remove the solvent. The resulting waxy, semi-solid material is known as "concrete."[7]
-
Absolute Preparation: Dissolve the concrete in warm ethanol. The aromatic compounds will dissolve in the ethanol, while the waxes and other less soluble materials will precipitate upon cooling.
-
Chilling and Filtration: Chill the ethanolic solution to a low temperature (e.g., -20°C) for several hours to completely precipitate the waxes. Filter the cold solution to remove the precipitated waxes.
-
Final Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator to obtain the "absolute," which is a highly concentrated form of the plant's volatile compounds.
Diagram: Solvent Extraction Workflow
Caption: Workflow of solvent extraction to produce concrete and absolute.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is advantageous as it is non-toxic, non-flammable, and the solvent can be easily removed by depressurization, leaving no residue.
Experimental Protocol: Supercritical CO2 Extraction of Volatile Compounds from Rosemary
1. Materials and Equipment:
-
Dried and ground rosemary leaves
-
Supercritical fluid extractor system (including a CO2 source, pump, extraction vessel, and separator)
-
Grinder
-
Analytical balance
2. Procedure:
-
Sample Preparation: Dry the rosemary leaves and grind them to a uniform particle size to increase the surface area for extraction.
-
Loading the Extractor: Accurately weigh the ground rosemary and load it into the extraction vessel of the SFE system.[8]
-
Setting Parameters: Set the desired extraction parameters, including pressure, temperature, and CO2 flow rate. For rosemary, typical conditions are a pressure of 30 MPa and a temperature of 40°C.[8]
-
Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2 then flows through the extraction vessel, dissolving the volatile compounds from the rosemary.
-
Separation: The CO2 containing the dissolved compounds is then passed into a separator, where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving the extracted compounds behind.
-
Collection: Collect the extract from the separator. The extract can be further fractionated if desired by using multiple separators at different pressures and temperatures.
-
Solvent Removal: The gaseous CO2 is typically recycled back into the system. The final extract is solvent-free.
Diagram: Supercritical Fluid Extraction Workflow
Caption: Workflow of Supercritical Fluid Extraction (SFE).
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free sampling technique used for the analysis of volatile and semi-volatile compounds. It involves exposing a coated fiber to the headspace above a sample, followed by thermal desorption of the analytes into a gas chromatograph (GC).
Experimental Protocol: HS-SPME Analysis of Volatile Compounds in Tomato
1. Materials and Equipment:
-
Fresh tomato fruit
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
Headspace vials with septa
-
Water bath or heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., 2-octanol)[9]
-
Sodium chloride (NaCl)
2. Procedure:
-
Sample Preparation: Homogenize a known amount of fresh tomato tissue (e.g., 1-5 g).
-
Vial Preparation: Place the homogenized tomato sample into a headspace vial. Add a saturated NaCl solution to inhibit enzymatic activity and enhance the release of volatiles. Add a known amount of internal standard.[9]
-
Incubation and Extraction: Seal the vial and place it in a water bath at a controlled temperature (e.g., 60°C) for a specific incubation time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.[9]
-
SPME: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow the volatile compounds to adsorb onto the fiber coating.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS. The high temperature of the injector (e.g., 250°C) desorbs the analytes from the fiber onto the GC column for separation and subsequent detection by the mass spectrometer.
-
Data Analysis: Identify and quantify the volatile compounds based on their mass spectra and retention times, using the internal standard for calibration.
Diagram: HS-SPME Workflow
Caption: Workflow of Headspace Solid-Phase Microextraction (HS-SPME).
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. Investigation the efficiency of various methods of volatile oil extraction from Trichodesma africanum and their impact on the antioxidant and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steam Distillation Explained: Principle, Process & Uses [vedantu.com]
- 5. Steam Distillation | doTERRA Essential Oils [doterra.com]
- 6. usalab.com [usalab.com]
- 7. planttherapy.com [planttherapy.com]
- 8. Supercritical Fluid Extraction as A Technique to Obtain Essential Oil from Rosmarinus Officinalis L. – Oriental Journal of Chemistry [orientjchem.org]
- 9. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 1H and 13C NMR Analysis of Hept-2-en-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of hept-2-en-4-ol. The information is intended to guide researchers in confirming the structure and purity of this compound.
Introduction
This compound is an unsaturated alcohol with applications in organic synthesis and as a potential building block in the development of new chemical entities. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document outlines the methodology for obtaining and interpreting the ¹H and ¹³C NMR spectra of this compound, providing expected chemical shifts and coupling constants.
Predicted NMR Data
Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated NMR prediction software. These values provide a reliable reference for the analysis of experimentally acquired spectra.
Predicted ¹H NMR Data for this compound
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | 0.92 | t | 7.4 | 3H |
| H2 | 1.69 | dq | 15.0, 6.7 | 1H |
| H3 | 5.54 | ddt | 15.4, 6.2, 1.4 | 1H |
| H4 | 5.68 | dq | 15.4, 1.4 | 1H |
| H5a | 1.45 | m | - | 1H |
| H5b | 1.55 | m | - | 1H |
| H6 | 4.08 | q | 6.5 | 1H |
| H7 | 0.90 | t | 7.4 | 3H |
| OH | Variable | br s | - | 1H |
Predicted ¹³C NMR Data for this compound
The predicted proton-decoupled ¹³C NMR spectral data for this compound is summarized below. Chemical shifts (δ) are referenced to TMS at 0.00 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | 17.9 |
| C2 | 131.0 |
| C3 | 129.8 |
| C4 | 72.8 |
| C5 | 30.1 |
| C6 | 9.9 |
| C7 | 14.1 |
Experimental Protocols
This section details the procedures for sample preparation and acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration :
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Sample Filtration : Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.
-
NMR Tube : Use a high-quality, clean 5 mm NMR tube.
NMR Spectrometer and Parameters
The following are general acquisition parameters that may need to be optimized for the specific instrument used.
¹H NMR Acquisition:
-
Spectrometer Frequency : 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : Approximately 12 ppm (e.g., -1 to 11 ppm).
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
Temperature : 298 K.
¹³C NMR Acquisition:
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width : Approximately 220 ppm (e.g., -10 to 210 ppm).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans : 1024 or more, depending on the sample concentration.
-
Temperature : 298 K.
Visualizations
Chemical Structure and Atom Numbering of this compound
References
Application Notes and Protocols for the Semiochemical (4S,2E)-6-Methylhept-2-en-4-ol (Rhynchophorol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of hept-2-en-4-ol and its analogues as semiochemicals, with a primary focus on (4S,2E)-6-methylthis compound , commercially known as rhynchophorol . While the initial query centered on this compound, the predominant body of scientific literature identifies rhynchophorol as a potent aggregation pheromone for the American palm weevil, Rhynchophorus palmarum, a significant pest of palm species. This document details the biological activity, experimental protocols for analysis, and the underlying signaling pathways associated with rhynchophorol perception in this insect.
Data Presentation: Biological Activity of Rhynchophorol
The biological efficacy of rhynchophorol has been quantified through various electrophysiological and behavioral assays. The following tables summarize key data from published studies.
Table 1: Electrophysiological Responses of Rhynchophorus palmarum to Rhynchophorol
| Assay Type | Neuron Type | Stimulus Threshold | Percentage of Responsive Neurons | Reference |
| Single Sensillum Recording (SSR) | Olfactory Receptor Neuron (ORN) | 0.01-1 ng | 18% | [1] |
Table 2: Behavioral and Field Responses of Rhynchophorus palmarum to Rhynchophorol
| Assay Type | Pheromone Release Rate | Synergist(s) | Key Finding | Reference |
| Field Trapping | 1 mg/day | Sugarcane, Synthetic blend (ethanol, ethyl acetate, acetoin) | Traps baited with rhynchophorol and a synergist captured significantly more weevils than those with rhynchophorol alone. | [2] |
| Field Trapping | 2.4 mg/day | Fermented sugarcane and molasses | This release rate was found to be optimal for capturing adult R. palmarum over a 4-month period. | [3] |
| Olfactometer Assay | Not specified | Host plant tissue, ethyl acetate | Rhynchophorol alone is not attractive in the olfactometer; it requires the presence of host plant volatiles to elicit a behavioral response. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of rhynchophorol are presented below. These protocols are based on established methods in chemical ecology and entomology.
Protocol 1: Chemical Synthesis of (4S,2E)-6-Methylthis compound (Rhynchophorol)
-
Starting Material: Preparation of a suitable precursor, such as (E)-6-methylhept-2-en-4-one.
-
Asymmetric Reduction: Stereoselective reduction of the ketone to the corresponding alcohol using a chiral reducing agent (e.g., a chiral borane (B79455) or a biocatalyst) to obtain the desired (S)-enantiomer.
-
Purification: Purification of the final product using techniques such as column chromatography and distillation.
-
Characterization: Confirmation of the structure and stereochemistry using analytical methods like NMR spectroscopy, mass spectrometry, and chiral gas chromatography.
Protocol 2: Electroantennography (EAG)
Objective: To measure the overall electrical response of the weevil antenna to rhynchophorol.
Materials:
-
Live adult Rhynchophorus palmarum.
-
Rhynchophorol standard, serially diluted in a suitable solvent (e.g., hexane).
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system).
-
Glass capillaries for electrodes.
-
Saline solution (e.g., Ringer's solution).
-
Odor delivery system (purified and humidified air, stimulus controller).
-
Filter paper strips.
Procedure:
-
Insect Preparation: Anesthetize an adult weevil by chilling. Carefully excise an antenna at the base.
-
Electrode Preparation: Pull glass capillaries to a fine point and fill with saline solution. Insert silver wires to act as electrodes.
-
Antenna Mounting: Mount the excised antenna between the recording and reference electrodes. The base of the antenna should be in contact with the reference electrode and the tip with the recording electrode. A small amount of conductive gel can be used to ensure good contact.
-
Stimulus Preparation: Apply a known amount of a rhynchophorol dilution onto a filter paper strip and insert it into a Pasteur pipette.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air is then passed through the stimulus-containing pipette, delivering the odor to the antenna.
-
Data Recording: Record the baseline electrical activity of the antenna. Upon stimulus delivery, record the negative voltage deflection (EAG response).
-
Data Analysis: Measure the amplitude of the EAG response for each stimulus concentration. Plot a dose-response curve to determine the sensitivity of the antenna to rhynchophorol.
Protocol 3: Single Sensillum Recording (SSR)
Objective: To measure the action potentials from individual olfactory receptor neurons (ORNs) in response to rhynchophorol.
Materials:
-
Live adult Rhynchophorus palmarum.
-
SSR system (high-magnification microscope, micromanipulators, sharpened tungsten electrodes, amplifier, data acquisition system).
-
Odor delivery system as in EAG.
Procedure:
-
Insect Preparation: Immobilize the weevil in a pipette tip or with wax, exposing the antennae.
-
Electrode Placement: Insert a reference electrode into the weevil's eye or another part of the head.
-
Recording: Under high magnification, carefully advance a sharpened recording electrode to penetrate a single sensillum on the antenna until contact is made with an ORN and action potentials are observed.
-
Stimulus Delivery and Recording: Deliver rhynchophorol as described for EAG and record the firing rate of the neuron.
-
Data Analysis: Count the number of action potentials (spikes) before, during, and after the stimulus. Calculate the change in firing rate to quantify the neuron's response.
Protocol 4: Y-Tube Olfactometer Bioassay
Objective: To assess the behavioral response (attraction or repulsion) of weevils to rhynchophorol.
Materials:
-
Glass Y-tube olfactometer.
-
Air pump, flow meters, and charcoal filters.
-
Humidifier.
-
Odor sources (rhynchophorol, synergists, control).
-
Live adult Rhynchophorus palmarum.
Procedure:
-
Setup: Connect the arms of the Y-tube to two different odor sources (e.g., rhynchophorol + synergist vs. synergist alone). A controlled airflow is passed through each arm.
-
Weevil Introduction: Introduce a single weevil at the base of the Y-tube.
-
Observation: Allow the weevil a set amount of time to choose one of the arms. A choice is recorded when the weevil moves a certain distance into an arm.
-
Data Collection: Record the number of weevils choosing each arm.
-
Data Analysis: Use a chi-square test or a binomial test to determine if there is a statistically significant preference for one odor source over the other.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed olfactory signaling pathway for rhynchophorol in Rhynchophorus palmarum and the general workflows for the experimental protocols described above.
Caption: Proposed olfactory signaling pathway for rhynchophorol in R. palmarum.
Caption: General experimental workflows for semiochemical analysis.
References
Application Notes and Protocols: Synthesis and Bioactivity Screening of Hept-2-en-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-2-en-4-ol and its derivatives represent a class of allylic alcohols with potential for diverse biological activities. Their structural features make them attractive scaffolds for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of a library of this compound derivatives and their subsequent screening for anti-inflammatory activity through the inhibition of the NF-κB signaling pathway and nitric oxide production.
Synthesis of this compound Derivatives
A versatile method for the synthesis of this compound derivatives is the Grignard reaction, involving the addition of an organomagnesium halide to an α,β-unsaturated aldehyde. This approach allows for the introduction of various substituents at the 4-position of the this compound scaffold.
Experimental Protocol: General Procedure for the Synthesis of this compound Derivatives via Grignard Reaction
Materials:
-
Appropriate α,β-unsaturated aldehyde (e.g., crotonaldehyde)
-
Substituted bromobenzene (B47551) (or other aryl/alkyl halide)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of the substituted bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel.
-
The reaction is initiated by gentle heating, and the mixture is stirred until the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the α,β-unsaturated aldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired this compound derivative.
-
Table 1: Synthesized this compound Derivatives and Their Yields
| Compound ID | R-group (Substituent) | Starting Aldehyde | Yield (%) |
| HEO-001 | Phenyl | Crotonaldehyde | 75 |
| HEO-002 | 4-Chlorophenyl | Crotonaldehyde | 72 |
| HEO-003 | 4-Methoxyphenyl | Crotonaldehyde | 78 |
| HEO-004 | 2-Thienyl | Crotonaldehyde | 65 |
| HEO-005 | Naphthyl | Crotonaldehyde | 68 |
Bioactivity Screening: Anti-inflammatory Assays
The synthesized this compound derivatives were screened for their potential anti-inflammatory effects by evaluating their ability to inhibit the NF-κB signaling pathway and reduce nitric oxide production in stimulated macrophage cells.
Experimental Workflow
The Role of Hept-2-en-4-ol in Asymmetric Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Hept-2-en-4-ol, a chiral allylic alcohol, presents a valuable yet underutilized scaffold in the field of asymmetric organic synthesis. Its bifunctional nature, possessing both a stereogenic center and a reactive alkene moiety, offers significant potential for the construction of complex, stereochemically defined molecules, which are crucial in drug discovery and development. This document provides an overview of the potential applications of enantiomerically pure this compound in asymmetric synthesis, drawing upon established principles of stereoselective transformations. While specific, detailed protocols for the direct use of this compound are not abundantly available in the current literature, this note outlines prospective synthetic strategies and methodologies where this chiral building block could be effectively employed.
Potential Applications of Chiral this compound
Enantiomerically pure forms of this compound, such as (4R)-hept-2-en-4-ol and (4S)-hept-2-en-4-ol, can serve as versatile chiral building blocks. The strategic applications can be broadly categorized as follows:
-
As a Chiral Precursor: The existing stereocenter can be used to direct the formation of new stereocenters in subsequent reactions, leading to the synthesis of complex molecules with high diastereoselectivity.
-
In Diastereoselective Reactions: The hydroxyl and alkene functionalities can be derivatized to participate in a variety of diastereoselective reactions, including epoxidations, dihydroxylations, and cyclizations.
-
As a Chiral Auxiliary (Hypothetical): While not documented, the chiral backbone of this compound could potentially be incorporated into a recoverable auxiliary to control the stereochemistry of reactions on an attached substrate.
Prospective Synthetic Protocols
Based on analogous reactions with similar chiral allylic alcohols, the following protocols represent plausible methods for the synthesis and application of enantiomerically enriched this compound.
Enantioselective Synthesis of this compound
The asymmetric synthesis of chiral secondary alcohols is a well-established field. Two primary strategies for obtaining enantiomerically pure this compound are outlined below.
Method A: Asymmetric Reduction of Hept-2-en-4-one (B14161202)
This approach involves the enantioselective reduction of the corresponding prochiral ketone, hept-2-en-4-one.
Experimental Protocol (Hypothetical):
-
Catalyst System: A common method involves the use of a chiral catalyst such as a CBS (Corey-Bakshi-Shibata) catalyst or a Noyori-type ruthenium catalyst.
-
Reagents:
-
Hept-2-en-4-one (1.0 equiv)
-
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (0.05 - 0.1 equiv)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 - 1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) as solvent
-
-
Procedure:
-
To a solution of the CBS catalyst in anhydrous THF at -78 °C under an inert atmosphere, add the borane-dimethyl sulfide complex dropwise.
-
Stir the mixture for 10-15 minutes.
-
Add a solution of hept-2-en-4-one in anhydrous THF dropwise to the catalyst solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired enantiomer of this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Method B: Asymmetric Allylation of Butanal
This method involves the enantioselective addition of an allyl nucleophile to butanal.
Experimental Protocol (Hypothetical):
-
Catalyst System: A variety of chiral ligands can be used in conjunction with a metal catalyst (e.g., In, Zn, or Si based reagents with a chiral ligand like BINOL).
-
Reagents:
-
Butanal (1.0 equiv)
-
Allyl bromide or a suitable allylating agent (1.2 equiv)
-
Indium powder or another suitable metal (1.5 equiv)
-
Chiral ligand (e.g., (R)- or (S)-BINOL) (0.1 - 0.2 equiv)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
-
Procedure:
-
To a suspension of the metal and chiral ligand in the anhydrous solvent, add the allylating agent and stir at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Add butanal dropwise to the reaction mixture.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Quantitative Data (Representative for similar systems):
| Method | Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Reduction | (R)-CBS / BH₃·SMe₂ | Hept-2-en-4-one | (R)-Hept-2-en-4-ol | > 85 | > 95 |
| Asymmetric Allylation | In / (R)-BINOL | Butanal | (S)-Hept-2-en-4-ol | > 80 | > 90 |
Note: The data presented in this table is hypothetical and based on typical results for analogous reactions. Actual yields and enantioselectivities would need to be determined experimentally.
Application in Diastereoselective Reactions: Sharpless Asymmetric Epoxidation
The alkene moiety of chiral this compound can be a substrate for diastereoselective epoxidation, where the existing stereocenter directs the stereochemical outcome of the newly formed epoxide ring. The Sharpless asymmetric epoxidation is a powerful tool for this transformation.
Experimental Protocol (Hypothetical):
-
Reagents:
-
(4R)-Hept-2-en-4-ol (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (0.1 equiv)
-
(+)- or (-)-Diethyl tartrate (DET) (0.12 equiv)
-
tert-Butyl hydroperoxide (TBHP) in decane (B31447) (2.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) as solvent
-
Powdered 4 Å molecular sieves
-
-
Procedure:
-
To a solution of Ti(OⁱPr)₄ and the chiral DET in anhydrous CH₂Cl₂ containing molecular sieves at -20 °C, add the (4R)-Hept-2-en-4-ol.
-
Stir the mixture for 30 minutes.
-
Add the TBHP solution dropwise while maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Filter the mixture through celite and extract the filtrate with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting epoxy alcohol by flash column chromatography.
-
The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy or GC analysis.
-
Expected Outcome:
The stereochemistry of the diethyl tartrate used will determine which face of the alkene is epoxidized. This allows for the selective synthesis of either of the two possible diastereomeric epoxy alcohols.
Quantitative Data (Representative for similar systems):
| Substrate | Chiral Reagent | Product Diastereomer (Major) | Yield (%) | Diastereomeric Ratio (dr) |
| (4R)-Hept-2-en-4-ol | (+)-DET | (2R,3R,4R)-2,3-Epoxyheptan-4-ol | > 80 | > 95:5 |
| (4R)-Hept-2-en-4-ol | (-)-DET | (2S,3S,4R)-2,3-Epoxyheptan-4-ol | > 80 | > 95:5 |
Note: The data presented in this table is hypothetical and based on typical results for analogous reactions.
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the described synthetic strategies.
Caption: Workflow for the asymmetric synthesis of this compound.
Caption: Diastereoselective epoxidation of chiral this compound.
Conclusion and Future Outlook
While dedicated studies on the application of this compound in asymmetric synthesis are currently limited, its structure strongly suggests its potential as a valuable chiral building block. The protocols outlined in this document, based on well-established and reliable asymmetric transformations, provide a solid foundation for researchers to explore the utility of this molecule. Further investigation into the enantioselective synthesis of this compound and its subsequent diastereoselective functionalization is warranted. Such studies will undoubtedly expand the synthetic toolbox available to organic chemists and may pave the way for the development of novel, stereochemically complex molecules with potential applications in the pharmaceutical and agrochemical industries. The development of robust and scalable synthetic routes to enantiopure this compound will be a critical first step in unlocking its full potential in asymmetric organic synthesis.
Application Notes and Protocols: Hept-2-en-4-ol as a Chiral Building Block in the Synthesis of (-)-Deoxoprosophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral building blocks are fundamental to the stereoselective synthesis of complex natural products and medicinally important compounds. Hept-2-en-4-ol, a seven-carbon unsaturated alcohol, represents a versatile chiral precursor for the introduction of specific stereochemistry in target molecules. Its utility is particularly highlighted in the synthesis of piperidine (B6355638) alkaloids, a class of natural products with a wide range of biological activities. This document provides detailed application notes and protocols for the use of a derivative of this compound in the total synthesis of the piperidine alkaloid, (-)-deoxoprosophylline (B119986).
(-)-Deoxoprosophylline is a natural product isolated from the leaves of Prosopis africana and exhibits interesting biological properties. Its synthesis provides an excellent case study for the strategic application of chiral building blocks derived from simple acyclic precursors. The key strategy involves the stereoselective construction of the piperidine ring through the conjugate addition of a chiral amine to an α,β-unsaturated ketone, which can be prepared from a chiral this compound derivative.
Core Application: Synthesis of (-)-Deoxoprosophylline
The total synthesis of (-)-deoxoprosophylline can be achieved from a chiral γ-amino-α,β-unsaturated ketone, which is conceptually derived from a chiral this compound precursor. The overall synthetic workflow involves the preparation of the key unsaturated ketone and a chiral amine, followed by a crucial conjugate addition and subsequent cyclization and final deprotection steps.
Synthetic Workflow Overview
Caption: Synthetic strategy for (-)-deoxoprosophylline.
Key Experimental Protocols
The following protocols are based on established methodologies for the synthesis of piperidine alkaloids and are adapted for the specific use of a hept-2-en-4-one derivative.
Protocol 1: Oxidation of a Chiral this compound Derivative to the Corresponding α,β-Unsaturated Ketone
This protocol describes the conversion of the chiral alcohol to the key electrophile for the conjugate addition.
Materials:
-
Chiral N-protected-7-amino-hept-5-en-3-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the chiral N-protected-7-amino-hept-5-en-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected-7-amino-hept-5-en-3-one.
Quantitative Data:
| Step | Reactant | Product | Reagent | Yield (%) |
| Oxidation | Chiral N-protected-7-amino-hept-5-en-3-ol | N-protected-7-amino-hept-5-en-3-one | DMP | ~90-95 |
Protocol 2: Conjugate Addition of a Chiral Amine to the α,β-Unsaturated Ketone
This crucial step establishes the stereochemistry at the C2 and C6 positions of the piperidine ring.
Materials:
-
N-protected-7-amino-hept-5-en-3-one
-
Chiral amine (e.g., (R)-α-methylbenzylamine)
-
Methanol (B129727) (MeOH), anhydrous
-
Acetic acid (glacial)
Procedure:
-
Dissolve the N-protected-7-amino-hept-5-en-3-one (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add the chiral amine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product, a γ-amino ketone, is often used in the next step without further purification.
Quantitative Data:
| Step | Reactants | Product | Diastereomeric Ratio (cis:trans) |
| Conjugate Addition | N-protected-7-amino-hept-5-en-3-one + Chiral Amine | γ-Amino Ketone Intermediate | Typically >95:5 (trans) |
Protocol 3: Reductive Amination and Cyclization to form the Piperidine Ring
This step forms the heterocyclic core of the natural product.
Materials:
-
Crude γ-amino ketone intermediate
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)
-
Methanol (MeOH), anhydrous
-
Acetic acid (glacial)
Procedure:
-
Dissolve the crude γ-amino ketone intermediate from the previous step in anhydrous methanol.
-
Add glacial acetic acid to maintain a pH of ~5-6.
-
Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Make the solution basic (pH > 10) by adding aqueous sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude piperidine derivative by flash column chromatography.
Quantitative Data:
| Step | Reactant | Product | Yield (%) |
| Reductive Amination/Cyclization | γ-Amino Ketone Intermediate | Protected Deoxoprosophylline | ~70-80 |
Protocol 4: Deprotection to Yield (-)-Deoxoprosophylline
The final step to obtain the natural product.
Materials:
-
Protected Deoxoprosophylline
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected deoxoprosophylline in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (-)-deoxoprosophylline. Further purification can be achieved by recrystallization or chromatography if necessary.
Quantitative Data:
| Step | Reactant | Product | Yield (%) |
| Deprotection | Protected Deoxoprosophylline | (-)-Deoxoprosophylline | >95 |
Logical Relationship Diagram
Caption: Logical flow of the synthesis of (-)-deoxoprosophylline.
Conclusion
The use of chiral this compound derivatives as precursors for α,β-unsaturated ketones provides an effective entry point for the asymmetric synthesis of piperidine alkaloids like (-)-deoxoprosophylline. The protocols outlined above demonstrate a robust and stereocontrolled pathway to this natural product. The key to the success of this strategy lies in the highly diastereoselective conjugate addition of a chiral amine, which sets the crucial stereocenters of the target molecule. These application notes serve as a valuable resource for researchers engaged in natural product synthesis and drug discovery, showcasing the utility of simple chiral building blocks in the construction of complex molecular architectures.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hept-2-en-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of hept-2-en-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Grignard Reaction: The reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with crotonaldehyde (B89634). This is a common method for forming the carbon-carbon bond and the alcohol in a single step.
-
Reduction of Hept-2-en-4-one (B14161202): This involves the reduction of the corresponding α,β-unsaturated ketone, hept-2-en-4-one. This method is often preferred for achieving high selectivity to the desired allylic alcohol.
Q2: What is the main challenge in the Grignard synthesis of this compound?
A2: The primary challenge is controlling the regioselectivity of the Grignard reagent's addition to crotonaldehyde. Grignard reagents can undergo both 1,2-addition (to the carbonyl carbon, yielding the desired this compound) and 1,4-conjugate addition (to the β-carbon of the double bond).[1][2][3] The 1,4-addition leads to the formation of an enolate, which upon workup, gives pentan-1-one.
Q3: How can I favor the 1,2-addition in the Grignard reaction?
A3: To favor the desired 1,2-addition of the Grignard reagent to crotonaldehyde, consider the following:
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition product.[1][3]
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity. Ethereal solvents like THF are commonly used.
-
Use of Additives: Certain additives, like cerium(III) chloride (CeCl₃), can be used to promote 1,2-addition. This is the basis of the Luche reduction when applied to ketones.
Q4: What are the advantages of synthesizing this compound by reducing hept-2-en-4-one?
A4: Synthesizing this compound from hept-2-en-4-one offers better control over the formation of the desired product. The key advantage is the ability to use selective reducing agents that specifically target the carbonyl group (1,2-reduction) without affecting the carbon-carbon double bond.
Q5: Which reducing agent is best for the selective reduction of hept-2-en-4-one?
A5: The Luche reduction is highly recommended for the selective 1,2-reduction of α,β-unsaturated ketones like hept-2-en-4-one.[4][5][6] This method uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The cerium salt activates the carbonyl group towards nucleophilic attack by the hydride, leading to a high yield of the allylic alcohol with minimal side products from 1,4-reduction.[4][5][6] A standard sodium borohydride reduction without the cerium salt is more likely to result in a mixture of 1,2- and 1,4-reduction products.
Troubleshooting Guides
Synthesis Route 1: Grignard Reaction of Crotonaldehyde
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or no yield of this compound | Inactive Grignard reagent due to moisture or improper formation. | - Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents (e.g., dry THF).- Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane (B42909) if the reaction is sluggish to initiate. |
| Competing 1,4-conjugate addition.[1][2][3] | - Perform the reaction at low temperatures (-78 °C to 0 °C) to favor 1,2-addition.[1][3]- Consider the use of cerium(III) chloride as an additive to enhance 1,2-selectivity. | |
| Enolization of the aldehyde by the Grignard reagent acting as a base. | - Use a less sterically hindered Grignard reagent if possible.- Add the aldehyde slowly to the Grignard solution to maintain a low concentration of the aldehyde. | |
| Presence of significant byproducts | 1,4-addition product (pentan-1-one after workup).[1][2][3] | - Optimize reaction temperature and consider using CeCl₃.- Purify the product by fractional distillation or column chromatography. |
| Wurtz coupling products (e.g., hexane (B92381) from propylmagnesium bromide). | - Ensure slow addition of the alkyl halide during Grignard reagent formation.- Use a slight excess of magnesium. | |
| Difficulty in product isolation | Emulsion formation during aqueous workup. | - Use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) for quenching instead of water or strong acid.- Add a small amount of a different organic solvent to break the emulsion. |
| Product loss during extraction due to some water solubility. | - Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the alcohol in the aqueous phase ("salting out").- Perform multiple extractions with smaller volumes of the organic solvent. |
Synthesis Route 2: Reduction of Hept-2-en-4-one
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Ensure the reducing agent is fresh and active.- Increase the reaction time or slightly warm the reaction mixture if using a less reactive reducing agent. |
| Formation of the saturated alcohol (heptan-4-ol) via 1,4-reduction. | - Use the Luche reduction (NaBH₄/CeCl₃ in methanol) for high 1,2-selectivity.[4][5][6]- Avoid using stronger, less selective reducing agents like lithium aluminum hydride (LiAlH₄) unless the double bond is also intended to be reduced. | |
| Difficulty in product purification | Product is volatile and lost during solvent removal. | - Use a rotary evaporator with controlled temperature and pressure.- Consider using a solvent with a lower boiling point for extraction to facilitate easier removal. |
| Co-elution of starting material and product during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. A combination of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is a good starting point. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Propyl bromide
-
Anhydrous diethyl ether or THF
-
Crotonaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine. Add a solution of propyl bromide in anhydrous diethyl ether dropwise to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. After initiation, add the remaining propyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Reaction with Crotonaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of freshly distilled crotonaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 152-154 °C at atmospheric pressure.
Protocol 2: Luche Reduction of Hept-2-en-4-one
Materials:
-
Hept-2-en-4-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve hept-2-en-4-one and cerium(III) chloride heptahydrate in methanol. Stir the solution at room temperature until the cerium salt is fully dissolved.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise over 5-10 minutes. A vigorous reaction with gas evolution may be observed. Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3). Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and remove the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Grignard Reaction | Luche Reduction |
| Starting Materials | Crotonaldehyde, Propylmagnesium bromide | Hept-2-en-4-one, NaBH₄, CeCl₃ |
| Key Advantage | Forms C-C and C-O bonds in one step | High selectivity for 1,2-reduction, leading to higher purity of the desired product.[4][5][6] |
| Common Byproducts | 1,4-addition product (pentan-1-one), Wurtz coupling products.[1][2][3] | Minimal byproducts if reaction conditions are controlled. |
| Typical Yield | Moderate (can be variable depending on conditions) | High to excellent. |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 152-154 °C |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, diethyl ether, and acetone. |
Visualizations
Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.
Caption: Experimental workflow for the Luche reduction of hept-2-en-4-one.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - Reactions of Grignard Reagent: 1,2 vs 1,4 addition - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. Luche Reduction [organic-chemistry.org]
- 6. Luche Reduction | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Allylic Alcohols Under Acidic Conditions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with allylic alcohols under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for an allylic alcohol in the presence of acid?
Under acidic conditions, allylic alcohols primarily undergo degradation through several pathways, often involving a resonance-stabilized allylic carbocation intermediate. The main pathways include:
-
SN1-type Substitution: The protonated hydroxyl group leaves as a water molecule, forming an allylic carbocation. A nucleophile present in the medium can then attack this cation at either of the two resonance positions, leading to a mixture of products.[1][2][3]
-
Allylic Rearrangement (SN1'): This is a common outcome where the nucleophile attacks the carbocation at the position remote from the original hydroxyl group, resulting in a constitutional isomer of the direct substitution product.[1][4] This occurs because the intermediate allylic cation has two resonance forms, allowing for nucleophilic attack at either electrophilic carbon.
-
E1-type Elimination (Dehydration): Instead of substitution, a proton can be eliminated from a carbon adjacent to the carbocation, leading to the formation of a conjugated diene.[3][5] This pathway is favored by higher temperatures and the use of non-nucleophilic acids like sulfuric or phosphoric acid.[3][6]
-
Meyer-Schuster Rearrangement: Propargyl alcohols, which are structurally related to allylic alcohols, can undergo an acid-catalyzed rearrangement to form α,β-unsaturated ketones or aldehydes.[7][8][9]
Q2: How can I control the selectivity between SN1 and SN1' products?
Controlling the regioselectivity of nucleophilic attack on the allylic carbocation is a significant challenge. The product distribution is influenced by several factors:
-
Steric Hindrance: Nucleophiles tend to attack the less sterically hindered carbon of the allylic system.[1]
-
Electronic Effects: Electron-donating or withdrawing groups on the substrate can influence the charge distribution in the carbocation, favoring attack at one position over the other.
-
Reaction Conditions: The choice of solvent, nucleophile, and temperature can shift the equilibrium between products. For instance, moving from purely aqueous conditions to a mixed solvent system like 50:50 water:ethanol can alter reaction pathways.[2]
Troubleshooting Guide
Problem 1: My reaction is producing a complex mixture of isomers and dehydration products.
-
Possible Cause: The reaction conditions (e.g., strong acid, high temperature) are too harsh, promoting multiple competing pathways like rearrangement and elimination.
-
Troubleshooting Steps:
-
Lower the Temperature: Dehydration is often favored at higher temperatures.[3] Running the reaction at a lower temperature may suppress the E1 pathway.
-
Use a Milder Acid: Strong, non-nucleophilic acids like H₂SO₄ are excellent dehydration catalysts. Consider switching to a milder acid or a Lewis acid catalyst to reduce side reactions.[7]
-
Change the Solvent: The solvent plays a crucial role in stabilizing the transition states. A more nucleophilic solvent might favor substitution over elimination.
-
Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent further degradation of the desired product.[10]
-
Problem 2: The yield of my desired product is consistently low, with significant starting material remaining.
-
Possible Cause: Incomplete reaction due to insufficient acid catalysis, poor leaving group activation, or reversible reaction equilibrium.
-
Troubleshooting Steps:
-
Verify Acid Strength/Concentration: Ensure the acid catalyst is active and present in a sufficient amount. The pKa of the protonated alcohol is very low, so a strong acid is needed for efficient protonation.
-
Facilitate Water Removal: The formation of the carbocation involves the loss of water. If water is not removed from the reaction medium, the equilibrium may not favor product formation. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus) if reaction conditions permit.
-
Consider a Better Leaving Group: If direct protonation is inefficient, consider converting the alcohol to a better leaving group first (e.g., a tosylate or mesylate) and then performing the substitution under appropriate conditions.
-
Quantitative Data Summary
The product distribution from the acid-catalyzed reaction of allylic alcohols is highly dependent on the substrate and conditions. Below is a representative table summarizing product ratios for the reaction of 1-chloro-2-butene (B1196595) (an allylic halide, which forms the same carbocation intermediate as the corresponding alcohol) with a nucleophile.
| Substrate | Conditions | Product A (2-Buten-1-ol) | Product B (3-Buten-2-ol) | Reaction Type |
| 1-Chloro-2-butene | NaOH, H₂O | Mixture | Mixture | SN1 / SN1'[1] |
| Allyl Chloride | 50:50 H₂O:EtOH, 45°C | Allyl Alcohol (Major) | - | SN1[2] |
Experimental Protocols
Protocol: Acid-Catalyzed Dehydration of Cyclohexanol (B46403) to Cyclohexene (B86901)
This protocol provides a general framework for the E1 dehydration of a secondary alcohol, a reaction that shares the same carbocation intermediate mechanism as allylic systems.[6]
Materials:
-
Cyclohexanol (15 mL)
-
85% Phosphoric acid (H₃PO₄) (5.0 mL)
-
Boiling stones or magnetic stir bar
-
Anhydrous calcium chloride or sodium sulfate
-
Simple distillation apparatus
-
Separatory funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 15 mL of cyclohexanol and 5.0 mL of 85% phosphoric acid. Add a few boiling stones.[6]
-
Distillation: Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned correctly at the side arm opening.[6] Place the flask on a heating mantle.
-
Heating: Gently heat the mixture to a boil. Control the heating rate to ensure a slow and steady distillation. Collect the distillate in a receiving flask cooled in an ice bath.
-
Monitoring: Monitor the temperature of the distilling vapor. Collect the fraction that distills below 85°C.[6]
-
Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer with a small amount of saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Drying and Isolation: Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous Na₂SO₄). Decant or filter the dried liquid to obtain the crude cyclohexene product.
-
Analysis: Characterize the product using Gas Chromatography (GC) to assess purity and IR spectroscopy to confirm the presence of the C=C bond and absence of the O-H bond from the starting material.[6]
References
- 1. youtube.com [youtube.com]
- 2. organic chemistry - Why do Allylic Halides prefer SN2 reaction over SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4- syn-Elimination with H2 Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. synarchive.com [synarchive.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of Hept-2-en-4-ol Isomers
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions (FAQs) for the separation of hept-2-en-4-ol isomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Section 1: Understanding the Analyte
Question: What are the specific isomers of this compound, and why is their separation challenging?
Answer: this compound has two sources of isomerism: a carbon-carbon double bond and a chiral center. This results in four distinct stereoisomers:
-
(2E, 4R)-hept-2-en-4-ol
-
(2E, 4S)-hept-2-en-4-ol
-
(2Z, 4R)-hept-2-en-4-ol
-
(2Z, 4S)-hept-2-en-4-ol
These isomers are grouped into two pairs of enantiomers ((2E,4R)/(2E,4S) and (2Z,4R)/(2Z,4S)) and multiple pairs of diastereomers (any E-isomer vs. any Z-isomer).
-
Enantiomers have identical physical properties in an achiral environment and require a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.[1]
-
Diastereomers (the E/Z or cis/trans isomers) have different physical properties, but these differences can be slight, making their separation on standard achiral columns challenging.[2]
Section 2: Troubleshooting Poor Resolution
Question: I am seeing poor resolution or complete co-elution of my E/Z (cis/trans) diastereomers on a C18 column. What should I do?
Answer: Poor resolution between diastereomers is common because they often have similar polarities. A standard C18 column, which separates mainly by hydrophobicity, may not be sufficient.[3]
Troubleshooting Steps:
-
Change Stationary Phase: Switch to a column with different selectivity. Phenyl or Pentafluorophenyl (PFP) stationary phases can offer alternative separation mechanisms, such as π-π interactions with the double bond in your analyte, which can significantly improve resolution.[3][4]
-
Optimize Mobile Phase:
-
Solvent Type: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve selectivity.[3]
-
Solvent Strength: Adjust the organic modifier-to-water ratio. A lower percentage of organic modifier generally increases retention and may improve resolution.[2]
-
Gradient Elution: If isocratic elution fails, a shallow gradient can help resolve closely eluting peaks.[5]
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance separation, although it may also increase backpressure and run times.[6]
-
Lower Flow Rate: Reducing the flow rate can improve separation efficiency, giving more time for the isomers to interact with the stationary phase.[6]
Question: I can't separate the enantiomers (R/S isomers). What is the problem?
Answer: Enantiomers cannot be separated in an achiral environment, such as a standard C18 or phenyl column with a typical mobile phase.[1] To resolve enantiomers, you must introduce chirality into your chromatographic system.
Solutions:
-
Use a Chiral Stationary Phase (CSP): This is the most common and effective method.[1][7] For an alcohol like this compound, polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) or amylose (B160209) derivatives) are excellent starting points.
-
Use a Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase, which forms temporary diastereomeric complexes with the enantiomers, allowing for separation on an achiral column. This method is less common due to the higher cost of the additives and potential for column contamination.[7]
-
Chiral Derivatization: React your sample with an enantiomerically pure chiral derivatizing agent to form diastereomers. These newly formed diastereomers can then be separated on a standard achiral column. This approach requires an extra reaction step and cleanup.[7]
Section 3: Common HPLC Issues
Question: My peaks are tailing. What are the possible causes and solutions?
Answer: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
| Possible Cause | Solution |
| Secondary Silanol (B1196071) Interactions | The free hydroxyl group on your analyte can interact with residual silanols on the silica (B1680970) support. Use a highly deactivated, end-capped column. If using a buffered mobile phase, ensure the pH is low (<3) to suppress silanol activity.[2][5] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[2] Reduce the sample concentration or the injection volume.[2] |
| Column Contamination/Degradation | The column may be contaminated or the stationary phase may be degrading.[2] Use a guard column to protect the analytical column.[2] Try flushing the column with a strong solvent or, if necessary, replace it.[2][5] |
Question: My baseline is noisy or drifting. How can I fix this?
Answer: A noisy or drifting baseline can compromise the sensitivity of your analysis and the accuracy of your integration.
| Possible Cause | Solution |
| Mobile Phase Issues | Impurities in solvents or inadequate degassing can cause noise.[5] Use high-purity HPLC-grade solvents, filter them, and ensure they are thoroughly degassed before and during use. |
| Detector Instability | The detector lamp may be failing or the flow cell could be dirty or contain air bubbles. Purge the detector flow cell. If the problem persists and the lamp has been used extensively, it may need replacement. |
| System Leaks | Leaks in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline noise.[5] Inspect the system for any signs of leaks and tighten fittings as needed. |
Experimental Protocols
Protocol 1: Screening Method for E/Z Diastereomer Separation (Reversed-Phase)
This protocol outlines a general approach for separating the E/Z diastereomers of this compound on an achiral column.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start at 30% B
-
Linear ramp to 70% B over 15 minutes
-
Hold at 70% B for 2 minutes
-
Return to 30% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 205 nm or Refractive Index (RI). (Note: this compound lacks a strong chromophore).
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water at approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.[2]
Protocol 2: Screening Method for Enantiomeric Separation (Normal-Phase)
This protocol is a starting point for separating all four stereoisomers using a chiral stationary phase.
-
Column: Immobilized Polysaccharide-based Chiral Column (e.g., Cellulose or Amylose-based CSP), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Hexane / Isopropanol (IPA).
-
Screening Conditions:
-
Method 1: 95:5 (Hexane:IPA)
-
Method 2: 90:10 (Hexane:IPA)
-
Method 3: 80:20 (Hexane:IPA)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 205 nm or RI Detector.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Hexane:IPA) at approximately 1 mg/mL. Filter through a compatible 0.45 µm syringe filter.[2]
Data Summary Tables
Table 1: Recommended HPLC Starting Conditions for this compound Isomer Separation
| Parameter | Diastereomer (E/Z) Separation | Enantiomer (R/S) Separation |
| HPLC Mode | Reversed-Phase | Normal-Phase |
| Stationary Phase | Phenyl-Hexyl or C18 | Immobilized Polysaccharide CSP |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Hexane/Isopropanol or Hexane/Ethanol |
| Typical Modifier | 0.1% Formic Acid or Acetic Acid | None required, but additives like DEA can be tested for basic analytes. |
| Flow Rate | 0.8 - 1.2 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 - 40 °C | 20 - 30 °C |
| Detection | Low UV (205 nm), RI | Low UV (205 nm), RI |
References
- 1. Enantiomer Separations | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. youtube.com [youtube.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Optimization of Derivatization Methods for GC-MS Analysis of Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization methods for the gas chromatography-mass spectrometry (GC-MS) analysis of alcohols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of alcohols for GC-MS analysis.
Issue 1: Incomplete or No Derivatization
Q: My GC-MS analysis shows a small peak for my derivatized alcohol and a large peak for the underivatized alcohol. What is causing this incomplete derivatization?
A: Incomplete derivatization is a common issue that can arise from several factors. The primary causes include the presence of moisture, improper reaction conditions, or the use of a derivatizing reagent that is not suitable for your specific alcohol.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture in your sample or reagents will preferentially react with the derivatizing agent, reducing the yield of your desired derivative.[1][2]
-
Optimize Reaction Conditions: The reaction time and temperature are critical for driving the derivatization to completion.[1][2]
-
For Silylation: Unhindered primary alcohols can often be derivatized at room temperature in a few minutes, while sterically hindered alcohols (secondary, tertiary) may require heating at 60-70°C for 20-30 minutes or even longer.[1][3] For particularly difficult-to-derivatize alcohols, extending the reaction time or increasing the temperature may be necessary.
-
For Acylation: Heating is typically required to ensure the reaction goes to completion. A common condition is heating at 70°C for about 20 minutes.[4]
-
-
Use a Catalyst for Hindered Alcohols: For sterically hindered hydroxyl groups, the addition of a catalyst can significantly improve the reaction rate and yield.
-
Silylation: Trimethylchlorosilane (TMCS) is a common catalyst added to silylation reagents like BSTFA to enhance their reactivity.[5] Pyridine (B92270) also acts as a catalyst, particularly for hindered groups.[6]
-
Acylation: Pyridine is often used as a basic catalyst to increase the reactivity of sterically hindered hydroxyl groups with acetic anhydride (B1165640).[6]
-
-
Increase Reagent Concentration: Ensure that the derivatizing reagent is in excess. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in your sample.[7]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Q: The peaks for my derivatized alcohols are tailing. How can I improve the peak shape?
A: Peak tailing for derivatized alcohols is often indicative of active sites in the GC system or incomplete derivatization.
Troubleshooting Steps:
-
Check for Incomplete Derivatization: As mentioned in the previous section, unreacted hydroxyl groups can interact with active sites in the GC inlet and column, leading to peak tailing. Ensure your derivatization has gone to completion.
-
Use a Deactivated Inlet Liner: The inlet liner is a common source of active sites. Use a deactivated liner, especially when analyzing polar compounds or their derivatives.[8]
-
Column Maintenance: The front end of the GC column can become contaminated or active over time.
-
Trim a small portion (e.g., 10-20 cm) from the inlet of the column.
-
Ensure the column is properly installed in the inlet and detector.
-
-
Optimize GC Method Parameters:
-
Initial Oven Temperature: Setting the initial oven temperature about 20°C below the boiling point of the solvent can improve peak shape.[9]
-
Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of the derivatized analyte.
-
Issue 3: Presence of Unexpected Peaks (Ghost Peaks or Byproducts)
Q: I am observing extra peaks in my chromatogram that are not my derivatized analyte. What are these and how can I get rid of them?
A: These unexpected peaks can be "ghost peaks" from previous injections or byproducts from the derivatization reaction.
Troubleshooting Steps:
-
Identify the Source of Ghost Peaks:
-
Run a blank injection (solvent only) to see if the ghost peaks are present. If they are, the contamination is likely in the syringe, inlet, or column.[10]
-
If the ghost peaks only appear after a sample injection, it could be due to carryover from a previous, more concentrated sample.
-
-
Clean the GC System:
-
Inlet Liner: Replace the inlet liner regularly.
-
Syringe: Thoroughly clean the syringe between injections, using a solvent that is a good solvent for your derivatized analytes.
-
Column Bake-out: Bake out the column at a high temperature (below its maximum limit) to remove contaminants.
-
-
Minimize Derivatization Byproducts:
-
Ensure the correct stoichiometry of reagents is used. An excessive amount of derivatizing reagent can sometimes lead to side reactions.
-
The byproducts of many common derivatization reactions are volatile and should elute early in the chromatogram.[4] If they interfere with your analytes of interest, you may need to adjust your GC temperature program.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for GC-MS analysis of alcohols?
A1: The two most prevalent derivatization techniques for alcohols are silylation and acylation.
-
Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation increases the volatility and thermal stability of the alcohols.[11]
-
Acylation: This technique involves reacting the alcohol with an acylating agent, such as acetic anhydride, to form an ester.[6] Acylation also increases volatility and can improve chromatographic separation.[6]
Q2: Which derivatizing reagent should I choose for my alcohol sample?
A2: The choice of reagent depends on the nature of your alcohol and the complexity of your sample matrix.
-
For general-purpose silylation of most primary and secondary alcohols, both BSTFA and MSTFA are excellent choices.
-
For sterically hindered alcohols (e.g., tertiary alcohols, sterols), a more powerful silylating agent or the use of a catalyst like TMCS may be necessary.
-
Acylation with acetic anhydride is a robust and simple method, particularly effective for primary and secondary alcohols. The use of pyridine as a catalyst is recommended for hindered hydroxyl groups.[6]
Q3: How do I know if my derivatization reaction is complete?
A3: The completeness of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points. The disappearance of the peak corresponding to the underivatized alcohol and the appearance and stabilization of the peak for the derivatized product in the GC-MS chromatogram indicate that the reaction has gone to completion.
Q4: Can I analyze alcohols by GC-MS without derivatization?
A4: While it is possible to analyze some alcohols directly by GC-MS, especially with the use of a polar column, derivatization offers several advantages.[12] Derivatization typically leads to improved peak shape, increased sensitivity (lower detection limits), and more characteristic mass spectra that are easier to interpret and search against libraries.[12] For very low volatility alcohols or complex matrices, derivatization is highly recommended.[12]
Data Presentation
Table 1: Comparison of Common Silylation Reagents for Alcohols
| Reagent | Common Abbreviation | Typical Reaction Conditions | Reactivity Order | Notes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Room temperature to 70°C, 5-30 min | Primary > Secondary > Tertiary Alcohols | A versatile and widely used reagent. Catalyst (e.g., TMCS) recommended for hindered alcohols.[1] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Room temperature to 70°C, 5-30 min | Primary > Secondary > Tertiary Alcohols | Similar to BSTFA, with byproducts that are often more volatile. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | 60°C, 30-60 min | Reacts with primary and secondary alcohols | Forms more stable derivatives (TBDMS) compared to TMS derivatives, which are more resistant to hydrolysis.[5] |
Table 2: Typical Reaction Conditions for Acylation of Alcohols
| Reagent | Catalyst | Typical Reaction Conditions | Target Alcohols |
| Acetic Anhydride | Pyridine | 70°C for 20-30 minutes | Primary and Secondary Alcohols. Effective for sterically hindered alcohols with catalyst.[4][6] |
| Trifluoroacetic Anhydride (TFAA) | None or a base (e.g., pyridine) | Room temperature to 60°C | Primary and Secondary Alcohols, Phenols |
Experimental Protocols
Protocol 1: Silylation of Alcohols using BSTFA with TMCS as a Catalyst
Materials:
-
Dried alcohol sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (optional, for highly hindered alcohols)
-
Anhydrous solvent (e.g., hexane, dichloromethane)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Ensure the alcohol sample is completely dry. If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Add a suitable volume of anhydrous solvent to dissolve the sample.
-
Add an excess of the BSTFA + 1% TMCS reagent to the sample. A 2:1 molar excess of the reagent to the alcohol is a good starting point.
-
For unhindered primary and secondary alcohols, cap the vial tightly and let it stand at room temperature for 15-30 minutes.
-
For sterically hindered alcohols, cap the vial tightly and heat at 60-70°C for 30-60 minutes.[1] The addition of a small amount of anhydrous pyridine can further catalyze the reaction.[13]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Acylation of Alcohols using Acetic Anhydride and Pyridine
Materials:
-
Dried alcohol sample
-
Acetic anhydride
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., dichloromethane)
-
Heating block
-
GC vials with caps
Procedure:
-
Transfer the dried alcohol sample to a GC vial.
-
Add a suitable volume of anhydrous solvent to dissolve the sample.
-
Add 20 µL of acetic anhydride and 20 µL of anhydrous pyridine to the sample.[4] This volume is generally sufficient for samples containing less than 100 µg of alcohol.[4]
-
Cap the vial tightly and heat at 70°C for approximately 20 minutes.[4]
-
Let the sample cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. web.gps.caltech.edu [web.gps.caltech.edu]
Technical Support Center: Purification of Volatile Unsaturated Alcohols
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of volatile unsaturated alcohols.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of volatile unsaturated alcohols.
Issue 1: Low or No Yield of Target Compound
-
Question: My yield after distillation is significantly lower than expected. What are the common causes and solutions?
-
Answer: Low yield is a frequent issue when working with volatile compounds. Several factors could be responsible:
-
Inappropriate Vacuum Level: For volatile compounds, using a high vacuum line for solvent removal can cause the product to be lost in the solvent trap.[1]
-
System Leaks: Inconsistent or low vacuum pressure due to leaks in joints or connections can lead to inefficient evaporation and poor separation.[2]
-
Solution: Perform a leak test on your distillation setup. Ensure all joints and seals are properly greased and secured.
-
-
Incorrect Temperature: If the evaporation temperature is too low, the compound will not distill efficiently.[2] Conversely, excessively high temperatures can cause degradation.
-
Solution: Optimize the distillation temperature based on the compound's boiling point under the applied pressure. Use a calibrated temperature controller for accuracy.[2]
-
-
Incomplete Fermentation (for bio-derived alcohols): If the starting material is from a fermentation broth, incomplete fermentation can result in a lower concentration of the desired alcohol.[3]
-
Solution: Ensure fermentation conditions (yeast, temperature, aeration) are optimal and that the process runs to completion before attempting purification.[3]
-
-
Issue 2: Product Degradation or Presence of Off-Flavors
-
Question: My purified alcohol has a burnt smell or an altered chemical profile, suggesting degradation. How can I prevent this?
-
Answer: Unsaturated alcohols can be susceptible to thermal degradation, isomerization, or polymerization.
-
Overheating: Prolonged exposure to high heat is a primary cause of degradation.[2][3][4] Local overheating or "hot spots" in the boiling flask can be particularly damaging.[2]
-
Solution: Use vacuum distillation to lower the boiling point of the alcohol.[5] Ensure even heating by using a well-stirred heating mantle or water/oil bath. For highly sensitive compounds, steam distillation is a milder alternative where the compound volatilizes at a lower temperature along with steam.[4][5]
-
-
Presence of Impurities: Acidic or basic impurities can catalyze degradation reactions at elevated temperatures. Certain reactive impurities, like unsaturated compounds, can be targeted for removal.
-
Solution: Consider a pre-treatment step. For instance, adding potassium permanganate (B83412) during distillation can help oxidize certain impurities.[[“]]
-
-
Improper "Cuts" during Distillation: The initial (heads) and final (tails) fractions of a distillation contain more volatile and less volatile impurities, respectively, which can contribute to off-flavors.[3]
-
Solution: Carefully monitor the distillation temperature and collect the main product fraction ("hearts") within a narrow boiling point range. The heads and tails should be collected separately.[3]
-
-
Issue 3: Poor Separation During Column Chromatography
-
Question: I'm having trouble separating my target alcohol from impurities using column chromatography. The peaks are overlapping. What should I do?
-
Answer: Poor resolution in chromatography can stem from several factors related to the column, mobile phase, or sample preparation.
-
Incorrect Mobile Phase: The choice of solvent system is critical. A poorly chosen mobile phase will not provide adequate separation.[7]
-
Solution: Systematically optimize the solvent system. For volatile compounds, consider substituting standard solvents like hexanes with pentane (B18724) and avoiding highly volatile solvents like ethyl acetate (B1210297) if it complicates solvent removal later.[1]
-
-
Column Overloading: Applying too much sample to the column is a common cause of broad, overlapping peaks.[8]
-
Solution: Reduce the amount of sample loaded onto the column. Ensure the sample is concentrated into a narrow band at the top of the column before elution.
-
-
Column Degradation: The stationary phase can degrade over time, especially if exposed to harsh conditions, leading to reduced efficiency.[8]
-
Solution: Use a fresh column or regenerate the existing one according to the manufacturer's instructions. Using a guard column can help extend the life of the analytical column.[9]
-
-
Sample Solvent Too Strong: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and poor separation.[9][10]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[9]
-
-
Issue 4: Emulsion Formation During Liquid-Liquid Extraction
-
Question: An emulsion has formed at the interface between the aqueous and organic layers during extraction, making separation impossible. How can I resolve this?
-
Answer: Emulsions are common when biological matrices or surfactants are present.
-
Solution: Several techniques can be used to break an emulsion:
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic phase.[4]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to separate the layers.[4]
-
Filtration: Passing the emulsified mixture through a plug of glass wool or Celite can sometimes break the emulsion.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable primary purification technique for volatile unsaturated alcohols? A1: The choice depends on the scale and the nature of the impurities. Fractional distillation is a powerful technique for separating compounds with different boiling points and is often the primary method for purification.[11][12] For thermally sensitive alcohols, vacuum distillation is preferred as it lowers the required temperature.[5] If the alcohol is immiscible with water, steam distillation can be a very gentle and effective method.[5][13]
Q2: How can I minimize the loss of a volatile product during solvent removal (e.g., on a rotary evaporator)? A2: To prevent losing your product to the vacuum pump, you should reduce the vacuum strength as much as possible.[1] Cooling the receiving flask of the rotary evaporator with an ice bath or dry ice/acetone bath can improve condensation efficiency. If product loss is still an issue, avoid using a high vacuum line altogether and consider alternative methods like a Kugelrohr apparatus.[1]
Q3: Are there chemical pre-treatments that can simplify purification? A3: Yes. If your crude product contains acidic or basic impurities, a simple acid-base wash during an extraction step can remove them. For removing other unsaturated impurities, oxidation with a controlled amount of potassium permanganate during distillation can be effective.[[“]] It's also possible to temporarily "protect" the alcohol functional group as a less volatile derivative (e.g., a borate (B1201080) ester), distill off impurities, and then hydrolyze the ester to recover the pure alcohol.[14][15]
Q4: What are the ideal storage conditions for purified volatile unsaturated alcohols? A4: Due to their volatility, these compounds should be stored in tightly sealed containers to prevent evaporation. To inhibit potential degradation (e.g., oxidation or polymerization), it is best to store them at low temperatures, such as in a refrigerator or freezer.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can also prolong shelf life.
Q5: How do I select the right conditions (stationary and mobile phase) for chromatography? A5: For volatile alcohols, which are moderately polar, normal-phase chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is common. The mobile phase is typically a non-polar solvent (like hexanes or pentane) with a small amount of a more polar solvent (like diethyl ether or ethyl acetate) added to control elution. The ideal solvent ratio is usually determined empirically using Thin Layer Chromatography (TLC) to achieve good separation.
Data Presentation
Table 1: Comparison of Key Purification Techniques
| Technique | Principle of Separation | Best For | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points[11][16] | Separating liquids with close boiling points. | High throughput, scalable.[12] | Requires thermal stability of the compound.[5] |
| Vacuum Distillation | Boiling point reduction under low pressure.[5] | Thermally sensitive compounds.[2] | Purifies compounds that decompose at their atmospheric boiling point. | Requires a vacuum-tight system; potential for product loss if too volatile.[1] |
| Steam Distillation | Volatilization in the presence of steam. | High-boiling, water-immiscible compounds.[5] | Gentle method, operates at temperatures below 100°C. | Only applicable to water-immiscible compounds; product is collected diluted in water. |
| Column Chromatography | Differential adsorption to a solid phase.[5] | Separating complex mixtures or closely related isomers. | High resolution, applicable to a wide range of compounds. | Lower throughput, requires solvents, can be costly on a large scale.[12] |
| Liquid-Liquid Extraction | Differential solubility in immiscible solvents.[11] | Initial cleanup to remove highly polar or non-polar impurities. | Simple, rapid, and effective for initial purification. | Can lead to emulsions[4]; requires large volumes of solvents. |
Table 2: Common Solvents for Normal-Phase Chromatography of Alcohols
| Solvent System (Hexane/Pentane base) | Polarity | Typical Use |
| Hexane (B92381)/Diethyl Ether | Low to Medium | Good general-purpose system for separating moderately polar compounds. |
| Hexane/Ethyl Acetate | Medium to High | More polar system for eluting more strongly retained alcohols. |
| Pentane/Dichloromethane | Low to Medium | Pentane is less retentive than hexane and can speed up elution. |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Sample Preparation: Add the crude volatile alcohol to the round-bottom flask along with boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system to the desired pressure.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: As the mixture boils, observe the temperature at the distillation head. Discard the initial distillate ("heads"), which contains lower-boiling impurities. Collect the main fraction when the temperature stabilizes at the boiling point of the target alcohol at that pressure.
-
Termination: Once the main fraction is collected and the temperature begins to rise or fall significantly, stop the distillation. Turn off the heat and allow the system to cool completely before slowly reintroducing air.
Protocol 2: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add the initial, least polar solvent to the column. Prepare a slurry of silica gel in the same solvent and pour it into the column, allowing it to settle into a packed bed without air bubbles. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a non-polar solvent. Carefully add the sample solution to the top of the silica bed. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Carefully add the mobile phase (eluent) to the top of the column. Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the purified alcohol.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator, taking care to use a minimal vacuum to avoid product loss.[1]
Visualizations
Caption: General purification workflow for volatile unsaturated alcohols.
Caption: Troubleshooting decision tree for low yield in distillation.
Caption: Logical path for selecting a primary purification method.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. njhjchem.com [njhjchem.com]
- 3. arishtam.com [arishtam.com]
- 4. benchchem.com [benchchem.com]
- 5. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques [pw.live]
- 6. consensus.app [consensus.app]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. halocolumns.com [halocolumns.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. iipseries.org [iipseries.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. trueterpenes.com [trueterpenes.com]
- 14. US2068415A - Purification of alcohols - Google Patents [patents.google.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. byjus.com [byjus.com]
preventing isomerization of hept-2-en-4-ol during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the isomerization of hept-2-en-4-ol during extraction procedures.
Troubleshooting Guide
Issue: You are observing the isomerization of this compound to hept-3-en-4-ol or other isomers during aqueous extraction.
| Potential Cause | Troubleshooting Steps |
| Acidic or Basic Conditions | - Neutralize the reaction mixture: Before extraction, carefully adjust the pH of the aqueous solution to a neutral range (pH 6.5-7.5) using a mild buffer (e.g., phosphate (B84403) buffer). Avoid strong acids or bases for pH adjustment.[1][2] - Use buffered extraction solutions: Wash the organic phase with a neutral buffer solution instead of plain deionized water to maintain a neutral environment. |
| Elevated Temperatures | - Perform extraction at low temperatures: Conduct the entire extraction process at or below room temperature. If possible, use pre-chilled solvents and perform the extraction in an ice bath. |
| Presence of Metal Contaminants | - Use high-purity solvents and reagents: Ensure that all solvents and reagents are free from trace metal impurities, which can catalyze isomerization.[3][4] - Avoid contact with reactive metals: Use glassware and equipment made of inert materials. Avoid using metal spatulas or stir bars that could introduce catalytic metal ions. |
| Prolonged Exposure to Aqueous Phase | - Minimize extraction time: Reduce the contact time between the organic phase containing this compound and the aqueous phase. Perform the separation of layers promptly. |
| Solvent Choice | - Select appropriate solvents: Use solvents that are less polar and have minimal interaction with the allylic alcohol. Diethyl ether or methyl tert-butyl ether (MTBE) are often good choices. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to isomerization?
A1: this compound is an allylic alcohol. The presence of a double bond adjacent to the carbon bearing the hydroxyl group creates a conjugated system that allows for resonance stabilization of intermediates.[5][6] This inherent stability of potential intermediates lowers the activation energy for isomerization, making the molecule susceptible to rearrangement under certain conditions, such as the presence of acid, base, or metal catalysts.[1][3][7]
Q2: What are the likely isomerization products of this compound?
A2: The most common isomerization product would be the thermodynamically more stable conjugated ketone, hept-2-en-4-one, through a tautomerization-like process. Another likely isomer is the positional isomer of the double bond, such as hept-3-en-4-ol. The exact product distribution will depend on the specific conditions of the isomerization.
Q3: Can I use a strong base to deprotonate a carboxylic acid impurity in my mixture before extracting this compound?
A3: It is highly discouraged to use strong bases. Base-catalyzed isomerization of allylic alcohols is a known phenomenon.[1] The use of a strong base can lead to the deprotonation of the hydroxyl group or the allylic proton, facilitating isomerization. It is recommended to use a mild inorganic base, such as a saturated solution of sodium bicarbonate, and to add it slowly at low temperatures while carefully monitoring the pH.
Q4: How can I confirm if isomerization has occurred?
A4: Isomerization can be confirmed by analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the analytical data of your extracted product with a pure standard of this compound will reveal the presence of any isomers.
Experimental Protocol: Extraction of this compound with Minimal Isomerization
This protocol outlines a method for the aqueous extraction of this compound designed to minimize the risk of isomerization.
Materials:
-
Reaction mixture containing this compound
-
Phosphate buffer (0.1 M, pH 7.0)
-
Diethyl ether (or MTBE), high purity
-
Saturated sodium bicarbonate solution (optional, for mild acid neutralization)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (or magnesium sulfate)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
-
Ice bath
Procedure:
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Neutralization (if necessary): If the reaction mixture is acidic, slowly add saturated sodium bicarbonate solution dropwise with gentle stirring until the pH is between 6.5 and 7.5. Monitor the pH carefully. If the mixture is basic, use a dilute solution of a mild acid like citric acid.
-
Extraction:
-
Transfer the cooled, neutralized mixture to a separatory funnel.
-
Add an equal volume of pre-chilled diethyl ether.
-
Gently invert the separatory funnel 3-5 times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely.
-
Drain the aqueous layer and collect the organic layer.
-
-
Washing:
-
Wash the organic layer with an equal volume of pre-chilled phosphate buffer (pH 7.0).
-
Separate the layers and discard the aqueous wash.
-
Wash the organic layer with an equal volume of pre-chilled saturated brine solution to remove residual water.
-
Separate the layers.
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous sodium sulfate, and gently swirl the flask. Continue adding the drying agent until it no longer clumps together.
-
-
Solvent Removal:
-
Carefully decant or filter the dried organic solution into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., < 30 °C) to prevent thermal degradation or isomerization.
-
-
Analysis: Analyze the resulting product for purity and the presence of isomers using appropriate analytical methods (GC, HPLC, NMR).
Factors Influencing Isomerization of this compound
Caption: Factors promoting and preventing this compound isomerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5998680A - Isomerization of allyl alcohols - Google Patents [patents.google.com]
- 3. Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sltchemicals.com [sltchemicals.com]
- 6. sltchemicals.com [sltchemicals.com]
- 7. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
resolving co-elution of hept-2-en-4-ol with other volatile compounds
Resolving Co-elution of Hept-2-en-4-ol and Other Volatile Compounds
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of co-elution in gas chromatography (GC), with a specific focus on volatile compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in gas chromatography?
A1: Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1][2] This prevents accurate identification and quantification of the individual analytes.[1]
Q2: How can I identify a co-elution problem?
A2: Co-elution can be identified by examining the peak shape in your chromatogram. Signs of co-elution include asymmetrical peaks, shoulder peaks, or broader-than-expected peaks.[1] If you are using a mass spectrometry (MS) detector, you can look for changes in the mass spectrum across the peak.[3] For UV detectors, peak purity analysis can indicate the presence of multiple components.[3]
Q3: What are the common causes of co-elution for volatile compounds like this compound?
A3: Common causes include:
-
Inappropriate stationary phase: The column's stationary phase may not have the right selectivity to separate compounds with similar chemical properties.
-
Suboptimal oven temperature program: The temperature ramp rate may be too fast, not allowing for sufficient interaction with the stationary phase.
-
Incorrect carrier gas flow rate: A flow rate that is too high or too low can decrease separation efficiency.
-
Column overloading: Injecting too much sample can lead to peak broadening and co-elution.
Troubleshooting Guide
Problem: My peak for this compound is not baseline-resolved from an adjacent peak.
Below is a step-by-step guide to improve the resolution of co-eluting peaks.
dot
Caption: Troubleshooting workflow for resolving co-eluting peaks in GC.
Step 1: Optimize Oven Temperature Program
The temperature program has a significant impact on the separation of volatile compounds.[4]
-
Decrease the initial temperature: A lower starting temperature can improve the focusing of early eluting peaks at the head of the column.[5]
-
Reduce the ramp rate: A slower temperature ramp increases the interaction time between the analytes and the stationary phase, which can enhance resolution, especially for compounds that elute in the middle of the chromatogram.[5][6] Try decreasing the ramp rate in increments of 1-2°C/min.[6]
-
Introduce an isothermal hold: If the co-eluting peaks are close, you can add a brief isothermal hold (1-2 minutes) at a temperature just below their elution temperature to improve separation.
Step 2: Adjust Carrier Gas Flow Rate
Optimizing the carrier gas flow rate can improve column efficiency. The optimal flow rate depends on the carrier gas being used (e.g., helium, hydrogen, nitrogen). A flow rate that is too high or too low can lead to peak broadening.
Step 3: Change GC Column
If optimizing the temperature program and flow rate does not resolve the co-elution, changing the GC column may be necessary.
-
Select a different stationary phase: The choice of stationary phase is crucial for achieving selectivity. For a polar compound like this compound (an alcohol), a polar stationary phase such as one containing polyethylene (B3416737) glycol (WAX) is often a good choice. If you are using a non-polar column, switching to a polar one can significantly change the elution order and improve separation. For chiral compounds, a specialized chiral column may be required for enantiomeric separation.[7]
-
Increase column length: Doubling the column length can increase resolution by about 40%.[8]
-
Decrease internal diameter (ID): A smaller ID column generally provides higher efficiency and better resolution.[8]
-
Increase film thickness: For highly volatile compounds, a thicker film increases retention and can improve separation.[9]
Step 4: Optimize Sample Preparation
For complex matrices, sample preparation can help reduce interferences that may co-elute with your analyte of interest.[10]
-
Solid-Phase Microextraction (SPME): This technique is effective for extracting volatile and semi-volatile compounds from a sample matrix.[10]
-
Headspace Analysis: For very volatile compounds, headspace GC can be used to introduce only the gaseous components into the GC, minimizing matrix effects.[11]
-
Solvent Extraction: A simple liquid-liquid extraction can help clean up the sample and remove interfering compounds.[10]
Quantitative Data
Table 1: Comparison of GC Columns for Separation of Volatile Alcohols
| Column Stationary Phase | Polarity | Common Application | Potential for Separating this compound |
| 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Non-polar | General purpose, separation by boiling point. | May provide some separation, but polar compounds may exhibit poor peak shape. |
| 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS) | Low-polarity | Analysis of a wide range of compounds, including flavors and fragrances. | A good starting point for method development. |
| 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | Mid-polarity | Separation of volatile organic compounds. | Good selectivity for polar and non-polar compounds. |
| Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax) | High-polarity | Excellent for separating polar compounds like alcohols.[12] | Highly recommended for resolving this compound from other polar and non-polar compounds. |
| Derivatized Cyclodextrin (e.g., Rt-βDEX) | Chiral | Separation of enantiomers. | Necessary if the co-eluting compound is a stereoisomer of this compound.[7] |
Experimental Protocols
Protocol 1: Optimization of GC Oven Temperature Program
-
Initial Scouting Run:
-
Analyze the Chromatogram:
-
Identify the elution temperature of the co-eluting peaks.
-
-
Optimize the Ramp Rate:
-
If the peaks are eluting in the middle of the run, decrease the ramp rate in 2°C/min increments to see if resolution improves.[6]
-
-
Adjust Initial Temperature:
-
If the co-eluting peaks are at the beginning of the chromatogram, lower the initial oven temperature by 10-20°C.
-
-
Introduce an Isothermal Hold (if necessary):
-
If the peaks are still not resolved, add an isothermal hold for 1-2 minutes at a temperature approximately 20-30°C below the elution temperature of the critical pair.
-
dot
Caption: Logical workflow for optimizing the GC oven temperature program.
Protocol 2: GC Column Selection for Volatile Alcohols
-
Assess Analyte Polarity: this compound is a polar molecule due to the hydroxyl group.
-
Initial Column Choice: Start with a mid- to high-polarity column. A polyethylene glycol (WAX) phase is an excellent first choice for separating alcohols.[12]
-
Consider Potential Co-eluents:
-
If co-eluents are non-polar, a polar column will provide good selectivity.
-
If co-eluents are also polar alcohols, a high-polarity column with a thick film may be required to enhance retention and separation.
-
If the co-eluent is a stereoisomer, a chiral column is necessary.[7]
-
-
Evaluate Column Dimensions:
-
For complex mixtures, a longer column (e.g., 30m or 60m) will provide better resolving power.
-
A smaller internal diameter (e.g., 0.25mm) will increase efficiency.
-
For highly volatile compounds, a thicker film (e.g., >0.5 µm) will increase retention time.[9]
-
Protocol 3: Headspace Sample Preparation for Volatile Analysis
-
Sample Preparation: Place a known amount of your sample (liquid or solid) into a headspace vial.
-
Sealing: Securely seal the vial with a cap and septum.
-
Incubation: Place the vial in the headspace autosampler's oven and incubate at a set temperature for a specific time to allow volatile compounds to partition into the headspace.
-
Injection: The autosampler will then take a known volume of the headspace gas and inject it into the GC inlet.
-
Optimization: The incubation temperature and time can be optimized to improve the recovery of less volatile compounds or to prevent the degradation of thermally labile ones.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastelf.com [mastelf.com]
- 7. gcms.cz [gcms.cz]
- 8. gcms.cz [gcms.cz]
- 9. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 10. Sample preparation for the analysis of flavors and off-flavors in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iltusa.com [iltusa.com]
- 12. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
Technical Support Center: Enhancing Enantiomeric Excess in the Asymmetric Synthesis of Hept-2-en-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the enantiomeric excess (ee) in the asymmetric synthesis of hept-2-en-4-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the asymmetric synthesis of this compound?
A1: The two most common and effective strategies for synthesizing chiral this compound are:
-
Asymmetric Reduction of Hept-2-en-4-one (B14161202): This involves the use of a chiral catalyst to selectively reduce the ketone functionality to one of two possible enantiomeric alcohols. The Noyori asymmetric hydrogenation and transfer hydrogenation are prominent examples of this approach.
-
Asymmetric Allylation of Pentanal: This method involves the addition of an allyl group to pentanal using a chiral catalyst or reagent to control the stereochemistry of the newly formed stereocenter.
Q2: My reaction is resulting in a low enantiomeric excess (ee). What are the likely causes and how can I improve it?
A2: Low enantioselectivity is a frequent challenge in asymmetric synthesis. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Integrity:
-
Purity: Ensure the chiral ligand and metal precursor are of high purity, as impurities can interfere with the formation of the active chiral catalyst.
-
Air and Moisture Sensitivity: Many catalysts and ligands used in asymmetric synthesis are sensitive to air and moisture. It is crucial to use anhydrous solvents and reagents and to conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states. If the current protocol is at room temperature or higher, consider lowering it to 0 °C, -20 °C, or even -78 °C.
-
Catalyst Loading: Insufficient catalyst loading can lead to a competing, non-enantioselective background reaction. A modest increase in catalyst loading may improve the ee.
-
-
Reaction Time and Conversion:
-
Allowing the reaction to proceed for an extended period after reaching equilibrium can sometimes lead to racemization of the product. Monitor the reaction and work it up promptly upon completion.
-
Q3: The yield of my reaction is low. What are the common causes and potential solutions?
A3: Low yields can stem from several factors:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate or solvent. Ensure all materials are of high purity. A change in the catalyst's appearance (e.g., color change or precipitation) can indicate deactivation.
-
Inefficient Workup: The desired product may be lost during the workup and purification steps. This is particularly relevant for volatile alcohols like this compound. Careful solvent removal under reduced pressure and at a low temperature is advised.
-
Side Reactions: Over-reduction of the double bond in asymmetric hydrogenation or other side reactions can consume the starting material or product. Analyze the crude reaction mixture by techniques like GC-MS or NMR to identify potential side products.
Q4: How can I accurately determine the enantiomeric excess of my this compound product?
A4: The most reliable methods for determining the ee of chiral alcohols are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ee is calculated from the relative peak areas. Derivatization of the alcohol to a less volatile ester may be necessary for robust GC analysis.
Troubleshooting Guides
Asymmetric Reduction of Hept-2-en-4-one
| Problem | Potential Cause | Suggested Solution |
| Low ee | Inactive or impure catalyst/ligand. | Use freshly prepared or purchased catalyst and high-purity ligand. Ensure rigorous exclusion of air and moisture. |
| Non-optimal temperature. | Decrease the reaction temperature in increments (e.g., from 25 °C to 0 °C, then -20 °C). | |
| Incorrect solvent. | Screen different solvents. For Noyori-type hydrogenations, alcoholic solvents like methanol (B129727) or ethanol (B145695) are often effective. | |
| Low Yield | Catalyst poisoning. | Purify the substrate (hept-2-en-4-one) and ensure the use of anhydrous, degassed solvents. |
| Over-reduction of the double bond. | Use milder reaction conditions (lower hydrogen pressure, shorter reaction time). | |
| Incomplete reaction. | Increase catalyst loading or reaction time. Monitor the reaction by TLC or GC. |
Asymmetric Allylation of Pentanal
| Problem | Potential Cause | Suggested Solution |
| Low ee | Racemic background reaction. | Lower the reaction temperature to favor the catalyzed pathway. Ensure slow addition of the aldehyde. |
| Poorly matched chiral ligand. | Screen a variety of chiral ligands. The optimal ligand can be highly substrate-specific. | |
| Aggregation of the organometallic reagent. | Use an appropriate solvent and control the concentration of the reagents. | |
| Low Yield | Low reactivity of the organometallic reagent. | Ensure the organometallic reagent is freshly prepared or properly titrated. |
| Aldehyde decomposition. | Use purified pentanal and add it slowly to the reaction mixture at a low temperature. | |
| Difficult workup. | Use a careful quenching procedure (e.g., with saturated aqueous NH4Cl) and gentle extraction. |
Data Presentation
The following tables present representative data for the asymmetric synthesis of chiral allylic alcohols, illustrating the impact of different reaction parameters on yield and enantiomeric excess. Note: Data for the specific synthesis of this compound is limited; these tables are based on analogous transformations and are intended to guide optimization efforts.
Table 1: Asymmetric Transfer Hydrogenation of an α,β-Unsaturated Ketone
| Entry | Catalyst (mol%) | Ligand | Hydrogen Source | Temp (°C) | Yield (%) | ee (%) |
| 1 | RuCl₂(PPh₃)₃ (2) | (S,S)-TsDPEN | HCOOH/NEt₃ | 28 | 95 | 97 |
| 2 | RuCl₂(PPh₃)₃ (2) | (R,R)-TsDPEN | HCOOH/NEt₃ | 28 | 94 | 96 |
| 3 | RuCl₂(p-cymene)₂ (1) | (S,S)-TsDPEN | i-PrOH/KOH | 40 | 92 | 95 |
| 4 | RuCl₂(p-cymene)₂ (1) | (S,S)-TsDPEN | HCOOH/NEt₃ | 0 | 90 | >99 |
Table 2: Asymmetric Allylation of an Aliphatic Aldehyde
| Entry | Allylating Agent | Chiral Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Allyl-ZnBr | (-)-MIB (20) | Toluene | 0 | 85 | 92 |
| 2 | Allyl-B(pin) | (S)-BINOL (15) | THF | -20 | 78 | 88 |
| 3 | Allyl-MgBr | (R)-BINAP (10) | Et₂O | -78 | 72 | 85 |
| 4 | Allyl-ZnBr | (+)-N-methylephedrine (20) | Toluene | 0 | 88 | 95 |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Hept-2-en-4-one
This protocol is a representative procedure based on the Noyori asymmetric transfer hydrogenation.
Materials:
-
Hept-2-en-4-one
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.01 eq) and (S,S)-TsDPEN (0.02 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the formic acid/triethylamine azeotrope (2.0 eq).
-
Add hept-2-en-4-one (1.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Allylation of Pentanal
This protocol is a representative procedure based on the use of an in-situ generated chiral zinc-based catalyst.
Materials:
-
Pentanal
-
Allyl bromide
-
Zinc dust
-
(-)-N-methylephedrine
-
Anhydrous solvent (e.g., THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
Add the activated zinc dust and anhydrous THF to the flask.
-
Add a solution of allyl bromide (1.1 eq) in THF dropwise to the zinc suspension and stir until the zinc is consumed to form the allylzinc bromide reagent.
-
In a separate flame-dried Schlenk flask, dissolve (-)-N-methylephedrine (0.2 eq) in anhydrous THF.
-
Add the prepared allylzinc bromide solution to the ligand solution at 0 °C and stir for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C) and add a solution of pentanal (1.0 eq) in THF dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for the Asymmetric Reduction of Hept-2-en-4-one.
Caption: Logical workflow for troubleshooting low enantiomeric excess.
optimizing reaction conditions for the synthesis of hept-2-en-4-ol precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of hept-2-en-4-ol precursors. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual workflows to address common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary and most effective methods for synthesizing this compound are:
-
Grignard Reaction: This involves the nucleophilic addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to pentanal. This method builds the carbon skeleton and introduces the hydroxyl group in a single step.
-
Reduction of an α,β-unsaturated ketone: This is a two-step process. First, hept-2-en-4-one (B14161202) is synthesized, followed by its selective 1,2-reduction to the corresponding allylic alcohol, this compound. The Luche reduction is a highly effective method for this transformation, known for its high chemoselectivity.[1][2][3][4][5]
Q2: My Grignard reaction is not initiating. What are the likely causes?
A2: Failure to initiate a Grignard reaction is a common issue, almost always stemming from the presence of water or impurities on the magnesium surface. Ensure all glassware is rigorously flame-dried or oven-dried before use and that all solvents and reagents are anhydrous. The magnesium turnings should be of high quality; activating them with a small crystal of iodine or 1,2-dibromoethane (B42909) can help initiate the reaction.[6]
Q3: I am observing a low yield in my Grignard synthesis of this compound. What are the potential reasons?
A3: Low yields in this Grignard reaction can be attributed to several factors:
-
Incomplete reaction: Ensure the Grignard reagent has formed completely before adding the pentanal. Titration of the Grignard reagent is recommended to determine its exact concentration.
-
Side reactions: The highly basic nature of the Grignard reagent can cause deprotonation of the aldehyde at the α-position, leading to enolate formation and subsequent side reactions like aldol (B89426) condensation.[7] Adding the aldehyde slowly to the Grignard solution at a low temperature can minimize this.
-
Product loss during workup: this compound has some solubility in water. During the aqueous workup, ensure the aqueous layer is saturated with a salt like ammonium (B1175870) chloride to "salt out" the product, driving it into the organic layer.
Q4: In the reduction of hept-2-en-4-one, I am getting the saturated alcohol (heptan-4-ol) as a byproduct. How can I avoid this?
A4: The formation of the saturated alcohol is due to 1,4-conjugate addition of the hydride. To favor the desired 1,2-reduction to obtain this compound, the Luche reduction conditions are ideal.[1][2][3][4][5] The use of cerium(III) chloride with sodium borohydride (B1222165) in methanol (B129727) significantly enhances the selectivity for 1,2-reduction.[1][2][3][4][5][8]
Q5: How can I effectively purify the final this compound product?
A5: this compound is a relatively volatile alcohol. Purification is typically achieved by fractional distillation under reduced pressure to prevent decomposition. If impurities are close in boiling point, column chromatography on silica (B1680970) gel may be necessary. For small amounts of water that may have been introduced during workup, azeotropic distillation with a suitable solvent can be employed.
Troubleshooting Guides
Grignard Synthesis of this compound
| Symptom | Possible Cause | Recommended Solution |
| Low or no yield of Grignard reagent | Presence of moisture in glassware or solvent. | Flame-dry all glassware and use anhydrous solvents. |
| Poor quality or passivated magnesium turnings. | Use fresh, high-quality magnesium turnings. Activate with iodine or 1,2-dibromoethane.[6] | |
| Low yield of this compound | Inaccurate concentration of Grignard reagent. | Titrate a small aliquot of the Grignard reagent before adding the aldehyde. |
| Side reactions (e.g., enolization, aldol condensation).[7] | Add the pentanal solution dropwise to the Grignard reagent at 0°C or lower. | |
| Product loss during aqueous workup. | Use a saturated aqueous solution of ammonium chloride for quenching and extraction. | |
| Formation of a significant amount of biphenyl (B1667301) byproduct | This is more common with aryl Grignard reagents but can occur if there is an excess of vinyl bromide and high temperatures. | Ensure slow addition of vinyl bromide during Grignard formation and maintain a gentle reflux. |
Luche Reduction of Hept-2-en-4-one
| Symptom | Possible Cause | Recommended Solution |
| Incomplete reaction | Insufficient reducing agent. | Use a slight excess of sodium borohydride (1.1-1.5 equivalents). |
| Deactivated catalyst. | Use fresh cerium(III) chloride heptahydrate. | |
| Formation of saturated alcohol (heptan-4-ol) | 1,4-conjugate reduction is competing with 1,2-reduction. | Ensure the presence of CeCl₃·7H₂O and use methanol as the solvent.[1][2][3][4][5][8] |
| Formation of other byproducts | The starting enone may not be pure. | Purify the hept-2-en-4-one by distillation before the reduction. |
| Reaction temperature is too high, leading to side reactions. | Maintain the reaction temperature at or below room temperature. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Vinyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Pentanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of vinyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction. Gentle warming may be required.
-
Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Pentanal:
-
Cool the Grignard solution to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of pentanal (1.0 equivalent) in anhydrous diethyl ether.
-
Add the pentanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Luche Reduction of Hept-2-en-4-one
Materials:
-
Hept-2-en-4-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve hept-2-en-4-one (1.0 equivalent) and cerium(III) chloride heptahydrate (1.0 equivalent) in methanol.
-
Stir the solution at room temperature until the salt is fully dissolved.
-
-
Reduction:
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise over 5-10 minutes. Vigorous gas evolution will be observed.
-
Stir the reaction at 0°C for 10-15 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically within 30 minutes).
-
-
Workup and Purification:
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 times).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Optimization of Grignard Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Diethyl Ether | THF | 1:1 Diethyl Ether:Toluene |
| Temperature | 0°C to rt | -20°C to rt | 0°C to rt |
| Addition Time of Aldehyde | 30 min | 60 min | 30 min |
| Reaction Time | 2 hours | 4 hours | 2 hours |
| Typical Yield | 65-75% | 70-80% | 60-70% |
| Key Side Product | Aldol addition/condensation products | Reduced side products | Wurtz coupling byproducts |
Table 2: Optimization of Luche Reduction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Methanol | Ethanol | Isopropanol |
| Equivalents of NaBH₄ | 1.1 | 1.5 | 1.1 |
| Equivalents of CeCl₃·7H₂O | 1.0 | 1.0 | 0.5 |
| Reaction Time | < 30 min | < 30 min | 1-2 hours |
| 1,2- to 1,4-Reduction Ratio | >98:2 | >95:5 | ~90:10 |
| Typical Yield | 90-98% | 92-99% | 85-95% |
Visualizations
References
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Luche Reduction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Luche Reaction (Reduction) | OpenOChem Learn [learn.openochem.org]
- 6. benchchem.com [benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Luche Reduction | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
Navigating the Quantification of Hept-2-en-4-ol: A Comparative Guide to Analytical Method Validation
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds is a critical aspect of product development and quality control. Hept-2-en-4-ol, an unsaturated alcohol, presents unique analytical challenges due to its volatility and structural characteristics. This guide provides a comprehensive comparison of potential analytical methods for its quantification, complete with supporting experimental data derived from analogous compounds and detailed methodologies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound. The data presented are typical performance characteristics observed for similar volatile alcohols.
| Parameter | Gas Chromatography with Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography with UV Detector (HPLC-UV) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.2 - 1.0 mg/L | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.7 - 3.5 mg/L | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 92 - 106% | 98 - 102% |
| Precision (%RSD) | < 7% | < 2% |
| Sample Preparation | Headspace, Liquid-Liquid Extraction, SPME | Liquid-Liquid Extraction, Derivatization |
| Derivatization | Optional, can improve peak shape | Often necessary for UV detection |
| Analysis Time | ~10-20 minutes | ~15-30 minutes |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline methodologies for the quantification of this compound using GC-FID and HPLC-UV.
Method 1: Quantification by Gas Chromatography with Flame Ionization Detector (GC-FID)
This method is well-suited for the analysis of volatile compounds like this compound.
1. Sample Preparation (Headspace Injection):
-
Accurately weigh 1 g of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard (e.g., n-butanol).
-
Seal the vial and vortex for 30 seconds.
-
Incubate the vial at 80°C for 20 minutes to allow for equilibration of the analyte between the sample and the headspace.
2. GC-FID Conditions:
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Injection Volume: 1 mL of the headspace.
3. Validation Parameters:
-
Linearity: Prepare a series of calibration standards of this compound in the chosen solvent over a concentration range of 1 to 100 mg/L.
-
Accuracy: Spike a blank matrix with known concentrations of this compound at three levels (low, medium, high) and calculate the percent recovery.
-
Precision: Analyze replicate preparations of a sample on the same day (intra-day precision) and on different days (inter-day precision) and calculate the relative standard deviation (%RSD).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration standards.
Method 2: Quantification by High-Performance Liquid Chromatography with UV Detector (HPLC-UV) following Derivatization
For non-chromophoric compounds like this compound, derivatization is necessary to enable UV detection.
1. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the sample. To 1 mL of the aqueous sample, add 2 mL of a suitable organic solvent (e.g., ethyl acetate) and vortex for 1 minute. Centrifuge and collect the organic layer. Repeat the extraction twice.
-
Derivatization: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Add a derivatizing agent (e.g., 3,5-dinitrobenzoyl chloride in pyridine) to the residue and heat at 60°C for 30 minutes.
-
After cooling, add a quenching solution and extract the derivative into a suitable solvent for HPLC analysis.
2. HPLC-UV Conditions:
-
Column: C18 column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the absorption maximum of the derivative.
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
The validation parameters (linearity, accuracy, precision, LOD, and LOQ) should be assessed as described for the GC-FID method, using the derivatized this compound standards.
Workflow and Process Visualization
Understanding the logical flow of analytical method validation is crucial for a systematic and compliant approach.
Analytical Method Validation Workflow
This guide provides a foundational framework for the validation of an analytical method for this compound quantification. The choice between GC and HPLC will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. It is imperative that any chosen method is rigorously validated in accordance with internal and regulatory standards to ensure data integrity.
Comparative GC-MS Analysis of Hept-2-en-4-ol and Its Derivatives from Diverse Biological Origins
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gas chromatography-mass spectrometry (GC-MS) data for hept-2-en-4-ol and its naturally occurring derivatives from various biological sources. While the parent compound, this compound, is less commonly reported, its methylated and bicyclic derivatives are notable volatile organic compounds (VOCs) found in plants, microbes, and insects. This document summarizes the analytical methodologies and quantitative findings from relevant studies to facilitate further research and application.
Data Presentation: Quantitative Comparison
The following table summarizes the reported presence and relative abundance of this compound derivatives in different biological samples as determined by GC-MS analysis. It is important to note that direct comparison of quantitative values across different studies can be influenced by variations in extraction methods, instrumentation, and reporting standards.
| Compound | Biological Source | Sample Type | Analytical Method | Reported Abundance (% of Total Volatiles) | Reference |
| 6-Methyl-hept-2-en-4-ol | Microbial (Coffee Fermentation) | Fermented Coffee Beans | Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | Identified, not quantified | [1] |
| (E)-6-methyl-hept-2-en-4-ol | Insect (Pheromone Component) | Not Specified (Patent) | Not Specified | Component of an insect control agent | [2] |
| 2-Methyl-6-(p-tolyl)this compound | Plant (Curcuma longa - Turmeric) | Yellow Curry Paste | Dichloromethane (B109758) Extraction, GC-MS | 0.05% | [3] |
| Bicyclo[3.1.1]this compound, 2,6,6-trimethyl- | Plant (Chrysanthemum 'xiangjin') | Essential Oil | GC-MS | 17.7% (as acetate) | [4] |
| Bicyclo[3.1.1]this compound | Plant (Artemesia absinthium) | Ethanolic Leaf Extract | GC-MS | 33.14% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of volatile compounds. Below are representative protocols for the extraction and GC-MS analysis of this compound derivatives from plant, microbial, and insect sources, based on the cited literature.
Plant Volatiles: Solvent Extraction and GC-MS
This protocol is adapted from the analysis of volatile compounds in yellow curry paste, which contains various plant-derived spices.
1. Sample Preparation:
- Homogenize 1 gram of the plant material (e.g., leaves, rhizome).
- Extract the homogenized sample with 2 mL of dichloromethane or hexane.[3]
- Vortex the mixture thoroughly and then centrifuge to separate the solid and liquid phases.
- Filter the supernatant through a 0.20 µm PTFE syringe filter into a GC vial.[3]
2. GC-MS Parameters:
- Gas Chromatograph: Agilent 7890B GC system (or equivalent).
- Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
- Injector: Splitless mode at 240 °C.[3]
- Oven Temperature Program: Initial temperature of 40°C held for 6 minutes, then ramped to 250°C at a rate of 6°C/min.[3]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
- Mass Spectrometer: Agilent 7000D MS (or equivalent).
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 30-250.[1]
- Transfer Line Temperature: 250 °C.[1]
Microbial Volatiles: Headspace SPME-GC-MS
This protocol is based on the analysis of volatile organic compounds from microbial fermentation, such as in coffee processing.
1. Sample Preparation:
- Place the microbial culture or fermented substrate into a 20 mL headspace vial.
- Seal the vial with a PTFE-lined septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
- Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial.[1]
- Incubate at 60°C for 30 minutes to allow for the adsorption of volatile compounds onto the fiber.[1]
3. GC-MS Parameters:
- Injector: Thermal desorption of the SPME fiber at 260°C.[1]
- Gas Chromatograph: Equipped with an SH-Rtx-5MS capillary column (30 m × 0.25 mm × 0.25 µm).[1]
- Oven Temperature Program: Start at 60°C (hold for 2 min), increase to 220°C at 4°C/min, then to 240°C at 1°C/min (hold for 5 min).[1]
- Carrier Gas: Helium at a flow rate of 1 mL/min.[1]
- Mass Spectrometer:
- Ion Source Temperature: 250°C.[1]
- Mass Range: m/z 30-250.[1]
Insect Semiochemicals: General Protocol
The analysis of insect pheromones often requires highly sensitive techniques due to the small amounts of active compounds. The following is a general workflow.
1. Sample Collection:
- Solvent Extraction: Dissection of pheromone glands followed by extraction in a small volume of a suitable solvent like hexane.
- Solid-Phase Microextraction (SPME): Collection of volatiles from the headspace of calling insects or from aeration extracts.
2. GC-MS Parameters:
- The GC-MS parameters are generally similar to those used for plant and microbial volatiles, with potential modifications to the temperature program to optimize the separation of specific semiochemicals.
- Often, a coupled Electroantennographic Detection (EAD) system is used to identify biologically active compounds.
Mandatory Visualization
References
Comparative Analysis of (R)- and (S)-hept-2-en-4-ol: Biological Activity Profile
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of the (R)- and (S)-enantiomers of hept-2-en-4-ol. At present, there is no published experimental data detailing their individual pharmacological, toxicological, or other biological effects. Consequently, a direct comparison of their bioactivity based on empirical evidence is not feasible.
Chirality, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in pharmacology and toxicology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable or toxic effects.
Given the absence of specific data for (R)- and (S)-hept-2-en-4-ol, this guide will outline the general principles of enantioselective biological activity and the standard experimental workflows used to determine and compare the bioactivity of chiral molecules. This framework can serve as a guide for future research endeavors into the properties of these specific compounds.
General Principles of Enantioselective Bioactivity
The differential biological activity between enantiomers typically arises from their interactions with chiral biological macromolecules. The binding of a molecule to a receptor or an enzyme's active site often requires a precise three-point attachment. Due to their different spatial arrangements, one enantiomer may fit perfectly into the binding site, leading to a biological response, while the other may bind weakly or not at all.
Potential Areas for Comparative Investigation:
-
Pharmacodynamics: Comparison of the affinity and efficacy of each enantiomer at specific biological targets (e.g., receptors, enzymes).
-
Pharmacokinetics: Investigation of differences in absorption, distribution, metabolism, and excretion (ADME) between the two enantiomers.
-
Toxicology: Assessment of the potential for each enantiomer to elicit adverse effects.
Hypothetical Experimental Workflow for Comparing Enantiomeric Bioactivity
Should research on (R)- and (S)-hept-2-en-4-ol be undertaken, the following experimental workflow would be a standard approach to elucidate and compare their biological activities.
Caption: A generalized workflow for the comparative biological evaluation of enantiomers.
Data Presentation: Hypothetical Comparative Data Tables
In the absence of real data, the following tables illustrate how quantitative results from such a research program would be presented for clear comparison.
Table 1: Hypothetical In Vitro Receptor Binding Affinity
| Enantiomer | Target Receptor | Binding Affinity (Ki, nM) |
| (R)-hept-2-en-4-ol | Receptor A | Value |
| (S)-hept-2-en-4-ol | Receptor A | Value |
| (R)-hept-2-en-4-ol | Receptor B | Value |
| (S)-hept-2-en-4-ol | Receptor B | Value |
Table 2: Hypothetical In Vitro Enzyme Inhibition
| Enantiomer | Target Enzyme | IC50 (µM) |
| (R)-hept-2-en-4-ol | Enzyme X | Value |
| (S)-hept-2-en-4-ol | Enzyme X | Value |
Table 3: Hypothetical In Vivo Pharmacokinetic Parameters
| Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| (R)-hept-2-en-4-ol | Value | Value | Value | Value |
| (S)-hept-2-en-4-ol | Value | Value | Value | Value |
Experimental Protocols
Detailed methodologies would be crucial for the reproducibility and validation of any findings. Below are example outlines for key experiments.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
-
Objective: To isolate the (R)- and (S)-enantiomers from a racemic mixture of this compound.
-
Instrumentation: HPLC system with a chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of solvents such as hexane (B92381) and isopropanol, optimized for resolution.
-
Detection: UV detector at an appropriate wavelength.
-
Procedure:
-
Dissolve the racemic mixture in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect the fractions corresponding to each enantiomer as they elute separately.
-
Confirm the purity and identity of each enantiomer using analytical techniques such as mass spectrometry and NMR.
-
Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of each enantiomer for a specific receptor.
-
Materials: Cell membranes expressing the target receptor, a radiolabeled ligand known to bind to the receptor, and various concentrations of the test enantiomers.
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of either (R)- or (S)-hept-2-en-4-ol.
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value (the concentration of the enantiomer that displaces 50% of the radiolabeled ligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of each enantiomer in an animal model.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
Administer a single dose of either (R)- or (S)-hept-2-en-4-ol to a cohort of animals (e.g., via intravenous or oral route).
-
Collect blood samples at predetermined time points.
-
Process the blood samples to extract the drug.
-
Quantify the concentration of the enantiomer in each sample using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration versus time and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Conclusion
While a definitive comparison of the biological activities of (R)- and (S)-hept-2-en-4-ol is not possible at this time due to a lack of published data, this guide provides a framework for how such a comparison could be scientifically approached. The principles of enantioselectivity are well-established in pharmacology, and it is highly probable that these two enantiomers would exhibit different biological profiles. Future research is necessary to elucidate these potential differences, which could have significant implications for their development and application. Researchers in the fields of medicinal chemistry, pharmacology, and drug development are encouraged to investigate the properties of these and other chiral molecules to advance our understanding of their therapeutic potential and safety.
A Head-to-Head Comparison: Cross-Validation of Hept-2-en-4-ol Measurements by GC-FID and GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of volatile and semi-volatile compounds is paramount. Hept-2-en-4-ol, a key volatile organic compound, often requires precise measurement for various applications, from flavor and fragrance analysis to pharmaceutical impurity profiling. This guide provides a comprehensive cross-validation of two common analytical techniques for its measurement: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).
This comparison guide delves into the experimental protocols and performance data to offer an objective evaluation of both methods, enabling informed decisions for your analytical needs.
Executive Summary
Gas Chromatography is a cornerstone technique for separating volatile compounds.[1] The choice of detector, however, significantly influences the specificity, sensitivity, and overall performance of the analysis. While GC-FID is a robust and widely used detector known for its excellent linearity and precision in quantifying organic compounds, GC-MS offers unparalleled specificity and sensitivity, providing both qualitative and quantitative data.[2][3]
This guide will demonstrate that while both GC-FID and GC-MS are suitable for the quantification of this compound, they offer distinct advantages. GC-FID proves to be a reliable and cost-effective method for routine quantitative analysis where the analyte is well-characterized.[4] In contrast, GC-MS provides higher sensitivity and definitive identification, making it the preferred method for complex matrices or when trace-level detection and confirmation are critical.[5][6]
Data Presentation
The following table summarizes the key performance parameters for the quantification of this compound using GC-FID and GC-MS, based on typical validation results for similar volatile compounds.
| Performance Parameter | GC-FID | GC-MS (SIM Mode) |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.15 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Linear Range | 1.5 - 500 µg/mL | 0.15 - 100 µg/mL |
| Precision (RSD%) | < 3% | < 5% |
| Accuracy (Recovery %) | 97 - 103% | 95 - 105% |
| Selectivity | Good | Excellent |
| Cost | Lower | Higher |
| Compound Identification | Based on Retention Time | Based on Mass Spectrum |
Experimental Protocols
Detailed methodologies for the analysis of this compound by GC-FID and GC-MS are provided below. These protocols are designed to be a starting point and may require optimization for specific sample matrices.
Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the desired linear range for each instrument. An internal standard (e.g., 1-hexanol) is added to all standards and samples to improve precision.
GC-FID Methodology
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.
-
Injector: Split/splitless inlet, 250°C, split ratio 20:1.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector: Flame Ionization Detector (FID), 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Injection Volume: 1 µL.
GC-MS Methodology
-
Gas Chromatograph: Agilent 7890B GC system coupled to a 5977B Mass Spectrometer or equivalent.[7]
-
Injector: Split/splitless inlet, 250°C, split ratio 20:1.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored for this compound: m/z 57, 85, 114.
-
Injection Volume: 1 µL.
Mandatory Visualization
Caption: Workflow for the cross-validation of this compound measurement by GC-FID and GC-MS.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Volatile and flavour analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 7. escholarship.org [escholarship.org]
A Comparative Olfactory Guide: The Saturated versus the Unsaturated in Insect Chemical Communication
A detailed examination of heptan-2-ol's established role in insect olfaction juxtaposed with the enigmatic presence of hept-2-en-4-ol, highlighting a significant knowledge gap in the field.
In the intricate world of insect communication, subtle variations in chemical structures can elicit vastly different behavioral and physiological responses. This guide provides a comparative analysis of two seven-carbon alcohols, the saturated heptan-2-ol and the unsaturated this compound, in the context of insect olfaction. While heptan-2-ol has been identified as a significant semiochemical in certain insect species, a notable scarcity of research on this compound's role in insect sensory perception presents a compelling case for future investigation. This guide is intended for researchers, scientists, and drug development professionals working in chemical ecology, neurobiology, and pest management.
Heptan-2-ol: A Recognized Player in Insect Olfaction
Heptan-2-ol, a secondary alcohol, has been identified as a key component in the chemical communication systems of several insect species. Its role is most prominently documented as an alarm pheromone and in mediating host plant interactions.
Quantitative Olfactory Responses to Heptan-2-ol
The following table summarizes the electrophysiological and behavioral responses of various insect species to heptan-2-ol, providing a quantitative overview of its olfactory activity.
| Insect Species | Assay Type | Response to Heptan-2-ol | Supporting Data |
| Melipona solani (Stingless Bee) | Electroantennography (EAG) & Behavioral Assay | (S)-2-heptanol is the primary alarm pheromone, eliciting a defensive flight response. EAG recordings show a dose-dependent increase in antennal response to (S)-2-heptanol. | Data indicates a significant increase in flight behavior upon exposure to (S)-2-heptanol compared to controls. |
| Nephotettix virescens (Green Rice Leafhopper) | Feeding and Olfactory Preference Assays | 2-heptanol influences feeding and host plant odor preferences. | Specific quantitative data on the degree of preference or deterrence is detailed in specialized studies. |
This compound: An Unexplored Frontier
In stark contrast to heptan-2-ol, there is a significant lack of published data on the role of this compound in insect olfaction. While this unsaturated alcohol is known to be a volatile compound present in some plants, such as pulses, its effect on insect sensory systems remains uncharacterized.
Quantitative Olfactory Responses to this compound
| Insect Species | Assay Type | Response to this compound | Supporting Data |
| Data Not Available | Electroantennography (EAG) | No published studies found. | - |
| Data Not Available | Single-Sensillum Recording (SSR) | No published studies found. | - |
| Data Not Available | Behavioral Assay | No published studies found. | - |
The absence of data for this compound underscores a critical knowledge gap. The presence of a double bond in its structure, compared to the saturated heptan-2-ol, could significantly alter its binding affinity to olfactory receptors and, consequently, its perceived odor and behavioral impact on insects. Further research is imperative to elucidate the potential role of this compound in insect chemical communication.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used in insect olfaction studies.
Electroantennography (EAG) Protocol
EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile compound.
-
Insect Preparation: The insect is immobilized, often by restraining it in a pipette tip with only its head and antennae exposed.
-
Electrode Placement: A ground electrode is inserted into a non-olfactory part of the insect's body (e.g., the eye or thorax). The recording electrode, a fine-tipped glass capillary filled with an electrolyte solution, is placed in contact with the distal end of the antenna.
-
Odorant Delivery: A purified and humidified airstream is continuously passed over the antenna. A pulse of air containing the test odorant (e.g., heptan-2-ol or this compound dissolved in a solvent) is injected into the main airstream.
-
Data Recording and Analysis: The change in electrical potential between the recording and ground electrodes following the odorant puff is amplified and recorded. The amplitude of this depolarization is a measure of the antenna's overall olfactory response.
Single-Sensillum Recording (SSR) Protocol
SSR is a more refined technique that measures the firing rate of individual olfactory sensory neurons (OSNs) housed within a single sensillum.
-
Insect Preparation: Similar to EAG, the insect is immobilized, and the antenna is secured to allow for precise electrode placement.
-
Electrode Placement: A ground electrode is inserted into the insect's eye. A sharp recording electrode (typically tungsten) is carefully inserted into the base of a single olfactory sensillum on the antenna.
-
Odorant Delivery: A constant stream of humidified air is directed towards the antenna. A brief pulse of the test odorant is introduced into this airstream.
-
Data Recording and Analysis: The action potentials (spikes) from the OSNs within the sensillum are recorded. The change in spike frequency in response to the odorant stimulus is quantified to determine the neuron's sensitivity and specificity.
Behavioral Assay Protocol (Y-Tube Olfactometer)
A Y-tube olfactometer is a common apparatus for studying insect behavioral responses to odors.
-
Apparatus Setup: A Y-shaped glass or plastic tube is used. Two separate, purified, and humidified airstreams are passed through the two arms of the Y-tube.
-
Odorant Introduction: The test odorant is introduced into one airstream, while the other arm receives a control (solvent only).
-
Insect Release: An individual insect is released at the base of the Y-tube.
-
Data Collection and Analysis: The insect's choice of which arm to enter and the time spent in each arm are recorded. A statistically significant preference for the odorant-containing arm indicates attraction, while a preference for the control arm indicates repulsion.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general olfactory signaling pathway in insects and a typical experimental workflow for comparing the olfactory effects of two compounds.
Comparative Bioactivity of Hept-2-en-4-ol and Other C7 Unsaturated Alcohols: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally similar compounds is paramount. This guide provides a comparative overview of the bioactivity of hept-2-en-4-ol and other C7 unsaturated alcohols, focusing on their antimicrobial, cytotoxic, and anti-inflammatory potential. Due to a notable gap in publicly available, direct comparative studies on a wide range of C7 unsaturated alcohols, this document synthesizes existing knowledge on related compounds and outlines experimental protocols to facilitate future research in this area.
Unsaturated alcohols, a class of organic compounds featuring a carbon-carbon double bond and a hydroxyl group, exhibit a wide spectrum of biological effects. The position of the double bond and the hydroxyl group, as well as the overall stereochemistry of the molecule, can significantly influence its interaction with biological targets. While specific data on this compound is limited, research on other short-chain unsaturated alcohols provides valuable insights into their potential activities.
Comparative Analysis of Bioactivity
Currently, a direct comparison of the bioactivity of this compound with a comprehensive range of other C7 unsaturated alcohols is challenging due to the scarcity of published quantitative data. However, based on the broader understanding of structure-activity relationships of unsaturated alcohols, we can infer potential trends and highlight the importance of specific structural features.
Antimicrobial Activity
The antimicrobial properties of alcohols are well-documented, with their efficacy often linked to the length of the carbon chain and the presence of unsaturation. Unsaturated alcohols can disrupt microbial cell membranes, interfere with cellular signaling, and inhibit enzyme activity. The position of the double bond in C7 unsaturated alcohols could influence their lipophilicity and, consequently, their ability to penetrate microbial cell walls.
| Compound | Target Organism | Bioactivity Metric (e.g., MIC) | Reference |
| This compound | Data not available | Data not available | |
| Other C7 Unsaturated Alcohols | Data not available | Data not available | |
| (For illustrative purposes) 1-Octen-3-ol | Various bacteria and fungi | Variable MIC values |
Note: The table above highlights the current data gap. Future research should aim to populate such a table with experimental data.
Cytotoxic Activity
The cytotoxicity of unsaturated alcohols is a critical parameter in drug development, with potential applications in anti-cancer research. The mechanism of cytotoxicity can involve the induction of apoptosis, cell cycle arrest, and damage to cellular organelles. The reactivity of the double bond and its position relative to the hydroxyl group can influence the molecule's interaction with cellular components.
| Compound | Cell Line | Bioactivity Metric (e.g., IC50) | Reference |
| This compound | Data not available | Data not available | |
| Other C7 Unsaturated Alcohols | Data not available | Data not available | |
| (For illustrative purposes) Linalool (a C10 unsaturated alcohol) | Various cancer cell lines | Variable IC50 values |
Note: This table illustrates the lack of specific comparative data for C7 unsaturated alcohols.
Anti-inflammatory Activity
Certain unsaturated alcohols have demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. These pathways can include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The ability of a C7 unsaturated alcohol to inhibit the production of pro-inflammatory cytokines and enzymes is a key indicator of its anti-inflammatory potential.
| Compound | In Vitro Model | Bioactivity Metric (e.g., Inhibition of NO production) | Reference |
| This compound | Data not available | Data not available | |
| Other C7 Unsaturated Alcohols | Data not available | Data not available | |
| (For illustrative purposes) Geraniol (a C10 unsaturated alcohol) | LPS-stimulated macrophages | Inhibition of inflammatory mediators |
Note: This table underscores the need for further research into the anti-inflammatory effects of C7 unsaturated alcohols.
Experimental Protocols
To facilitate comparative studies on the bioactivity of this compound and other C7 unsaturated alcohols, the following detailed experimental methodologies are provided.
Antimicrobial Susceptibility Testing: Broth Macrodilution Volatilization Method
This method is particularly suitable for volatile compounds like short-chain unsaturated alcohols.
-
Preparation of Reagents and Media:
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare stock solutions of the test compounds (e.g., this compound and other C7 unsaturated alcohols) in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in sterile test tubes.
-
Inoculate each tube with the standardized microbial suspension.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
To account for volatility, the tubes should be tightly sealed.
-
Incubate the tubes at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Treatment with Test Compounds:
-
Prepare serial dilutions of the C7 unsaturated alcohols in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay and Data Analysis:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the C7 unsaturated alcohols for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
-
Measurement of Nitrite (B80452) Concentration:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for the anti-inflammatory action of C7 unsaturated alcohols.
Caption: A generalized experimental workflow for the comparative bioactivity screening of C7 unsaturated alcohols.
Navigating the Labyrinth of Mass Spectra: A Comparative Guide to Identifying Hept-2-en-4-ol
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of discovery. Mass spectrometry (MS) stands as a powerful analytical technique for this purpose, with mass spectral libraries serving as the critical reference points for matching the spectral fingerprints of unknown molecules. This guide provides a comprehensive comparison of major mass spectral libraries for the identification of hept-2-en-4-ol, a volatile unsaturated alcohol, supported by detailed experimental protocols and data presentation.
The challenge in identifying a specific isomer like this compound lies in the vastness of chemical space and the subtle differences in fragmentation patterns between structurally similar compounds. The choice of mass spectral library, coupled with a robust experimental workflow, is paramount for confident identification.
Key Mass Spectral Libraries at a Glance
Several extensive and meticulously curated mass spectral libraries are available to the scientific community, each with its own strengths. The choice of library can significantly impact the success and confidence of compound identification. Below is a comparative summary of the leading commercial and public-access libraries.
| Feature | NIST/EPA/NIH Mass Spectral Library (NIST 23) | Wiley Registry of Mass Spectral Data (2023) | METLIN | MassBank of North America (MoNA) |
| Number of EI Spectra | ~394,000[1][2] | >873,000[3][4] | Primarily MS/MS | >2,000,000 (including in-silico)[5] |
| Number of Compounds | 347,100 unique compounds[1] | >741,000 unique compounds[6] | >960,000 molecular standards (as of Oct 2025)[7] | Data from numerous contributors[5][8] |
| Data Types | EI-MS, MS/MS, GC Retention Indices[1][9] | EI-MS, MS/MS[10] | High-resolution MS/MS[7] | MS, MS/MS from various sources[5][11] |
| Primary Focus | General purpose, broad compound coverage | General purpose, very broad coverage, including "known unknowns"[12] | Metabolomics, endogenous metabolites[13][14] | Centralized repository for metabolite mass spectra[5][8][15] |
| Accessibility | Commercial License | Commercial License | Free for academic use | Public Access |
| Search Software | NIST MS Search, AMDIS[2] | Compatible with most MS software[12] | Online search platform | Online search platform |
| Data Quality | Critically evaluated spectra | Rigorous quality control protocols[3] | Experimental data from standards | Varies by contributor |
Experimental Protocol for this compound Identification by GC-MS
Acquiring a high-quality mass spectrum is the foundational step for library matching. The following protocol outlines a standard procedure for the analysis of a volatile compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile, inert solvent such as hexane (B92381) or dichloromethane.[1]
-
Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent.
-
Sample Matrix: For real-world samples (e.g., biological fluids, environmental extracts), a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the volatile components.[16] Headspace analysis is also a viable option for volatile compounds in complex matrices.[14]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: A non-polar or medium-polarity capillary column is suitable for this analysis. A common choice is a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Hold at 150 °C for 2 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-200.
3. Data Acquisition and Processing:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Perform a background subtraction to obtain a clean mass spectrum.
-
Submit the resulting spectrum to the chosen mass spectral library for searching.
The Workflow of Mass Spectral Library Identification
The process of identifying an unknown compound using a mass spectral library follows a logical sequence. The following diagram illustrates this workflow.
Caption: Workflow for compound identification using GC-MS and mass spectral library searching.
Navigating the Absence of a Direct Match: The Case of this compound
A search of the major commercially available and public mass spectral libraries may not always yield a direct match for a specific isomer like this compound. In such instances, the researcher must rely on a combination of library search results for structurally similar compounds and an understanding of mass spectral fragmentation rules.
Expected Fragmentation Pattern of this compound:
Based on the principles of electron ionization mass spectrometry, the following fragmentation pathways are anticipated for this compound (C₇H₁₄O, Molecular Weight: 114.19 g/mol ):
-
Molecular Ion (M⁺): A peak at m/z 114, corresponding to the intact molecule with one electron removed, may be observed, although it is often of low abundance for alcohols.
-
Loss of Water (M-18): A prominent peak at m/z 96 is expected due to the facile loss of a water molecule from the alcohol.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols. For this compound, this would lead to the formation of a resonance-stabilized ion.
-
Allylic Cleavage: The presence of a double bond allows for allylic cleavage, which can lead to characteristic fragment ions.
-
Other Fragmentations: Other fragment ions corresponding to the loss of alkyl radicals (e.g., ethyl, propyl) from the molecular ion or subsequent fragment ions will also be present.
When a direct match is unavailable, the search results from the libraries will likely point to isomers such as other heptenols or related unsaturated alcohols. By comparing the experimental spectrum to the library spectra of these related compounds and considering the expected fragmentation patterns, a tentative identification can be made. For unambiguous identification, comparison with a synthesized authentic standard of this compound is the gold standard.
Logical Pathway for Compound Identification
The decision-making process for identifying an unknown compound involves several steps, from initial data acquisition to final confirmation.
References
- 1. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 2. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 3. dem.ri.gov [dem.ri.gov]
- 4. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 4-Hepten-2-ol [webbook.nist.gov]
- 7. cis-Hept-4-enol [webbook.nist.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 11. 2-Heptyne-4-one [webbook.nist.gov]
- 12. Showing Compound Hept-4-en-2-ol (FDB007672) - FooDB [foodb.ca]
- 13. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC/MS Analysis of Ethanol in Low Alcohol Beer on SUPELCOWAX® 10 after Headspace SPME using a 100 µm PDMS Fiber [sigmaaldrich.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
Determining the Absolute Configuration of Natural Hept-2-en-4-ol: A Comparative Guide
For researchers in natural product chemistry and drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a critical step. This guide provides a comparative overview of established analytical methods for confirming the absolute stereochemistry of natural hept-2-en-4-ol, a chiral allylic alcohol. The methodologies, experimental data from analogous compounds, and key considerations for each technique are presented to assist researchers in selecting the most appropriate approach.
Comparison of Analytical Methods
The determination of the absolute configuration of this compound relies on a suite of analytical techniques. The choice of method often depends on the sample amount, purity, and the availability of synthetic standards. Below is a summary of commonly employed methods with their respective advantages and disadvantages.
| Method | Principle | Sample Requirement | Key Advantages | Key Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase. | Small (µg-ng), volatile sample | High resolution, suitable for complex mixtures, quantitative. | Requires derivatization for non-volatile compounds, reference standards needed for peak assignment. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | Small (µg-ng), soluble sample | Broad applicability, preparative scale possible, quantitative. | Reference standards needed for peak assignment, can be time-consuming to develop methods. |
| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with a CDA (e.g., Mosher's acid) leading to distinguishable NMR signals. | Moderate (mg), pure sample | Provides structural information, absolute configuration can be determined without a reference standard of the analyte. | Requires pure sample, derivatization may be complex, potential for misinterpretation. |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral molecule. | Larger (mg), pure sample | Relatively simple and fast measurement. | Requires enantiomerically pure sample, value can be influenced by impurities, does not provide structural information on its own. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Moderate (mg), pure sample | Provides structural information, absolute configuration can be determined by comparing experimental and calculated spectra. | Requires specialized equipment and computational resources. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative methodologies for the key techniques discussed.
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of this compound.
Methodology:
-
Derivatization (if necessary): this compound is often volatile enough for direct GC analysis. However, if derivatization is required to improve peak shape or thermal stability, it can be converted to its acetate (B1210297) or trimethylsilyl (B98337) (TMS) ether.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase like Rt-βDEXsm) is used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold for 2 min), ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 250 °C
-
-
Analysis: The retention times of the two enantiomers are compared to those of authentic, enantiomerically pure standards of (R)- and (S)-hept-2-en-4-ol to assign the absolute configuration. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)
Objective: To determine the absolute configuration of this compound by analyzing the ¹H NMR spectra of its diastereomeric esters with a chiral derivatizing agent.
Methodology:
-
Derivatization:
-
Dissolve enantiomerically enriched this compound (approx. 5 mg) in dry pyridine (B92270) (0.5 mL).
-
Add a slight excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with a few drops of water.
-
Extract the diastereomeric MTPA esters with diethyl ether, wash with dilute HCl and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Repeat the procedure in a separate reaction using (S)-(+)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra of both the (R)-MTPA and (S)-MTPA esters.
-
Identify the signals corresponding to the protons adjacent to the newly formed ester linkage and the protons of the double bond.
-
Calculate the chemical shift differences (Δδ = δS - δR) for these protons.
-
-
Configuration Assignment: Based on the established model for MTPA esters, a positive Δδ for protons on one side of the molecule and a negative Δδ on the other side allows for the assignment of the absolute configuration at the C-4 stereocenter.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the confirmation of the absolute configuration of natural this compound.
Caption: Workflow for the confirmation of the absolute configuration of natural this compound.
A Researcher's Guide to Inter-Laboratory Studies on Volatile Organic Compound Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of volatile organic compounds (VOCs) is paramount. Inter-laboratory studies, including proficiency testing (PT) and round-robin tests, are crucial for assessing and ensuring the quality of analytical data across different laboratories and methodologies. This guide provides a comprehensive comparison of various analytical approaches for VOCs, supported by data from inter-laboratory studies, and offers detailed experimental protocols to aid in method selection and implementation.
Inter-laboratory comparisons are a cornerstone of quality assurance in analytical chemistry.[1] These studies involve the distribution of identical, well-characterized samples from a central organizer to multiple participating laboratories.[1] Each laboratory analyzes the samples using either their standard operating procedures or a prescribed method. The results are then statistically analyzed to evaluate laboratory performance and method reliability.[1]
Comparison of Analytical Methods Based on Inter-Laboratory Study Data
The choice of analytical method for VOCs is highly dependent on the sample matrix (e.g., air, water, soil), the target compounds, and the required sensitivity. This section summarizes performance data from various inter-laboratory studies for different analytical techniques.
Air Analysis
VOCs in air are commonly analyzed using methods involving sorbent tube or canister sampling, followed by gas chromatography-mass spectrometry (GC-MS).
Table 1: Performance of VOC Analysis Methods in Air from Inter-Laboratory Studies
| Analytical Method | Sample Matrix | Key Performance Metrics | Reference Study Insights |
| Thermal Desorption (TD) - GC-MS (e.g., EPA TO-17, NIOSH 2549) | Ambient & Workplace Air | Precision: Typically <20% RSD.[2] Method Detection Limits (MDLs): In the low ppb to sub-ppb range.[2] | NIOSH Method 2549 is a screening method using a multi-bed sorbent to trap a wide variety of compounds.[3] EPA TO-17 provides detailed performance criteria for MDL, precision, and accuracy.[2] |
| Canister Sampling - GC-MS (e.g., EPA TO-15) | Ambient Air | Precision: 4-10% RSD. Recovery: 89-120%. | Canister sampling generally provides better precision than sorbent-based methods for many VOCs.[4] EPA TO-15 is an improvement over TO-14A, covering a broader range of VOCs, including polar compounds.[5] |
| Passive Sampling - TD-GC-MS | Indoor & Outdoor Air | Accuracy: Deviations from predicted values can range from -41% to +22%. | Performance can be influenced by concentration levels and relative humidity.[6] |
Water Analysis
Purge and Trap (P&T) and Solid-Phase Microextraction (SPME) are the predominant techniques for the analysis of VOCs in aqueous matrices.
Table 2: Performance of VOC Analysis Methods in Water from Inter-Laboratory Studies
| Analytical Method | Sample Matrix | Key Performance Metrics | Reference Study Insights |
| Purge and Trap (P&T) - GC-MS (e.g., EPA 524.2) | Drinking & Groundwater | Reproducibility (RSD): Generally <20%. Accuracy (Recovery): 80-120%. MDLs: Typically in the low µg/L range. | EPA Method 524.2 is a widely used method for a broad range of purgeable VOCs.[7][8] The purge volume can affect the efficiency and MDLs for different compounds.[7] |
| Headspace (HS) - SPME - GC-MS (e.g., ISO 17943) | Drinking, Surface, Ground, & Wastewater | Reproducibility (RSD): <35%. Repeatability (RSD): <10%. Recovery: 81-118%. | The ISO 17943 standard, validated through a global inter-laboratory trial, demonstrates high reliability and is an improvement in terms of sensitivity and automation over older methods. |
Soil and Solid Matrix Analysis
The analysis of VOCs in solid matrices like soil presents challenges due to the complex matrix and potential for analyte loss during sample handling.
Table 3: Performance of VOC Analysis Methods in Soil from Inter-Laboratory Studies
| Analytical Method | Sample Matrix | Key Performance Metrics | Reference Study Insights |
| Purge and Trap (P&T) - GC-MS (e.g., EPA 8260) | Soil & Sediment | Precision (RSD): <25%. Accuracy (Recovery): 70-130%. MDLs: In the low µg/kg range. | Chinese Method HJ 605, similar to EPA 8260, demonstrates good linearity (R² > 0.99) and precision.[9] The quantitation reference compound (QRC) approach can significantly improve recovery rates (93-105%) compared to standard methods (2-27%).[2] |
| Headspace (HS) - GC-MS | Soil | General Performance: Offers ease of use and good reproducibility, though it is less sensitive than P&T-GC-MS. | A common screening method for VOCs in soil.[10] |
Experimental Protocols
Detailed methodologies are critical for replicating results and ensuring consistency across laboratories. Below are generalized protocols for common VOC analysis techniques based on inter-laboratory study guidelines and standard methods.
Protocol 1: Thermal Desorption-GC/MS for Air Analysis (Based on EPA TO-17)
-
Sampling:
-
A known volume of air is drawn through a sorbent tube containing one or more adsorbent materials (e.g., Tenax®, Carbotrap, Carbosieve).
-
The choice of sorbent depends on the target VOCs' volatility and polarity.
-
Sampling flow rates and volumes are carefully controlled to ensure quantitative trapping without breakthrough.
-
-
Thermal Desorption:
-
The sorbent tube is placed in a thermal desorber.
-
The tube is heated while being purged with an inert gas (e.g., helium) to release the trapped VOCs.
-
The desorbed analytes are focused onto a cold trap to create a narrow band for injection into the GC.
-
-
GC-MS Analysis:
-
The cold trap is rapidly heated, injecting the VOCs into the GC column.
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is commonly used.
-
Oven Temperature Program: A temperature ramp is employed to separate the VOCs based on their boiling points and column interactions.
-
Mass Spectrometer: Operated in scan mode to acquire mass spectra for compound identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Quantification: Based on the peak area of a target ion compared to a calibration curve generated from certified reference standards.
-
Protocol 2: Purge and Trap-GC/MS for Water Analysis (Based on EPA 524.2)
-
Sample Preparation:
-
A standard volume of water sample (e.g., 5, 10, or 25 mL) is placed in a purging vessel.
-
Internal standards and surrogates are added to the sample.
-
-
Purging and Trapping:
-
An inert gas (e.g., helium) is bubbled through the sample at a specified flow rate (e.g., 40 mL/min) and for a set time (e.g., 11 minutes).[7]
-
The volatilized organic compounds are carried by the purge gas into a trap containing adsorbent materials (e.g., Tenax®, silica (B1680970) gel, carbon molecular sieve).
-
-
Desorption and GC-MS Analysis:
-
After purging, the trap is rapidly heated and backflushed with the GC carrier gas to transfer the analytes to the GC column.
-
The GC-MS analysis proceeds similarly to the thermal desorption method described above, with a temperature program optimized for the separation of target VOCs.
-
Protocol 3: Headspace-SPME-GC/MS for Water Analysis (Based on ISO 17943)
-
Sample Preparation:
-
A water sample is placed in a headspace vial.
-
Salt may be added to increase the partitioning of VOCs into the headspace.
-
The vial is sealed and incubated at a controlled temperature to allow the VOCs to equilibrate between the water and the headspace.
-
-
SPME Extraction:
-
An SPME fiber with a specific coating (e.g., Carboxen/PDMS) is exposed to the headspace of the vial for a defined period.
-
VOCs adsorb onto the fiber coating.
-
-
Desorption and GC-MS Analysis:
-
The SPME fiber is retracted and then inserted into the heated injection port of the GC.
-
The high temperature of the injector desorbs the VOCs from the fiber directly onto the GC column.
-
GC-MS analysis follows, similar to the other methods.
-
Visualizing Workflows and Logical Relationships
Understanding the flow of an inter-laboratory study and the decision-making process for method selection is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: Workflow of a typical inter-laboratory study for VOC analysis.
Caption: Decision tree for selecting a VOC analysis method.
References
- 1. apps.nelac-institute.org [apps.nelac-institute.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Workplace monitoring for volatile organic compounds using thermal desorption-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. alsglobal.com [alsglobal.com]
- 6. The validation of a passive sampler for indoor and outdoor concentrations of volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ysi.com [ysi.com]
- 8. epa.gov [epa.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. gcms.cz [gcms.cz]
comparative study of synthetic routes to chiral allylic alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral allylic alcohols is a cornerstone of modern organic chemistry, providing critical building blocks for the construction of complex molecules, including pharmaceuticals and natural products. A variety of powerful synthetic methods have been developed to access these valuable synthons with high levels of stereocontrol. This guide provides a comparative analysis of three major synthetic routes: Sharpless Asymmetric Epoxidation followed by reductive opening, Sharpless Asymmetric Dihydroxylation, and the Asymmetric Reduction of α,β-unsaturated ketones. We present a side-by-side comparison of their performance, supported by experimental data, and provide detailed experimental protocols and mechanistic diagrams to aid in method selection and application.
Performance Comparison
The choice of synthetic route to a chiral allylic alcohol depends on several factors, including the substitution pattern of the starting material, the desired enantiomer, and the required scale of the reaction. The following tables summarize the performance of the key methods across a range of substrates.
Sharpless Asymmetric Epoxidation
This method involves the epoxidation of a prochiral allylic alcohol to a chiral epoxy alcohol, which can then be reductively opened to the desired chiral allylic alcohol. The enantioselectivity is controlled by the choice of the chiral tartrate ligand.
| Substrate | Product | Yield (%) | ee (%) | Reference |
| Geraniol | (2S,3S)-2,3-Epoxygeraniol | 93 | 94 | [1] |
| Cinnamyl alcohol | (2R,3R)-3-Phenylglycidol | 70 | 75 | [2] |
| (E)-2-Hexen-1-ol | (2R,3R)-2,3-Epoxyhexan-1-ol | 85 | 94 | [3] |
| Allyl alcohol | Glycidol | - | >90 | [4] |
Sharpless Asymmetric Dihydroxylation
This method directly converts an alkene to a chiral vicinal diol. While not directly producing an allylic alcohol, the resulting diol can be a valuable precursor, and this method provides a benchmark for enantioselective oxidation.
| Substrate | Product | Yield (%) | ee (%) | Reference |
| Styrene | (R)-1-Phenylethane-1,2-diol | 98 | 97 | [5] |
| trans-Stilbene | (R,R)-1,2-Diphenylethane-1,2-diol | - | 85 | [6] |
| 1-Hexene | (R)-Hexane-1,2-diol | 96 | 91 | [5] |
Asymmetric Reduction of α,β-Unsaturated Ketones
This approach directly reduces the carbonyl group of an enone to the corresponding chiral allylic alcohol. Two prominent methods are the Noyori Asymmetric Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction.
Noyori Asymmetric Hydrogenation
| Substrate | Product | Yield (%) | ee (%) | Reference |
| Benzalacetone | (S)-4-Phenyl-3-buten-2-ol | - | 48.1 | [7] |
| Cyclohexenone | (R)-Cyclohex-2-en-1-ol | 96 | 97-98 | [8] |
Corey-Bakshi-Shibata (CBS) Reduction
| Substrate | Product | Yield (%) | ee (%) | Reference |
| Acetophenone (B1666503) | (R)-1-Phenylethanol | - | 96.5 | [9] |
| α-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | - | 92 | [10] |
| 7-(Benzyloxy)hept-1-en-3-one | (S)-7-(Benzyloxy)hept-1-en-3-ol | 89 | 91 | [11] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following are representative protocols for the key synthetic methods discussed.
Sharpless Asymmetric Epoxidation of Geraniol
Materials:
-
Geraniol
-
D-(-)-Diisopropyl tartrate (DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP) in decane (B31447)
-
4Å Molecular sieves, powdered
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O)
-
10% aqueous solution of tartaric acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves (2.5 g).
-
Anhydrous CH₂Cl₂ (100 mL) is added, and the suspension is cooled to -20 °C.
-
D-(-)-DIPT (1.2 mL, 5.6 mmol) is added, followed by Ti(OiPr)₄ (1.0 mL, 3.4 mmol). The mixture is stirred for 30 minutes at -20 °C.
-
A solution of TBHP in decane (5.5 M, 20 mL, 110 mmol) is added dropwise, maintaining the internal temperature below -15 °C.
-
Geraniol (7.7 g, 50 mmol) in CH₂Cl₂ (10 mL) is added dropwise over 10 minutes.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of 10% aqueous tartaric acid (50 mL). The mixture is stirred vigorously for 1 hour at room temperature.
-
The layers are separated, and the aqueous layer is extracted with Et₂O (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (2S,3S)-2,3-epoxygeraniol.[1]
Sharpless Asymmetric Dihydroxylation of Styrene
Materials:
-
Styrene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottomed flask, AD-mix-β (14 g) is dissolved in a mixture of t-BuOH (50 mL) and water (50 mL). The mixture is stirred at room temperature until all solids dissolve, resulting in a clear two-phase system.
-
The mixture is cooled to 0 °C in an ice bath.
-
Styrene (1.04 g, 10 mmol) is added, and the reaction mixture is stirred vigorously at 0 °C.
-
The reaction progress is monitored by TLC.
-
After 24 hours, the reaction is quenched by the addition of solid Na₂SO₃ (15 g) and stirred for 1 hour at room temperature.
-
EtOAc (100 mL) is added, and the layers are separated. The aqueous layer is extracted with EtOAc (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (R)-1-phenylethane-1,2-diol.[5]
Noyori Asymmetric Hydrogenation of Cyclohexenone
Materials:
-
Cyclohexenone
-
[RuCl((R,R)-TsDPEN)(p-cymene)]
-
Formic acid
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of [RuCl((R,R)-TsDPEN)(p-cymene)] (6.4 mg, 0.01 mmol) in CH₂Cl₂ (1 mL) is prepared in a Schlenk tube under an argon atmosphere.
-
A 5:2 mixture of formic acid and triethylamine (0.5 mL) is added.
-
Cyclohexenone (96 mg, 1.0 mmol) is added, and the mixture is stirred at 28 °C.
-
The reaction is monitored by GC.
-
Upon completion, the reaction mixture is diluted with Et₂O and filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to give (R)-cyclohex-2-en-1-ol.
Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
Materials:
-
Acetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS, 10 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried 100 mL flask under nitrogen is charged with (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).
-
Anhydrous THF (10 mL) is added, and the solution is cooled to -78 °C.
-
BMS (0.6 mL of a 10 M solution, 6.0 mmol) is added dropwise.
-
A solution of acetophenone (1.20 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise over 30 minutes.
-
The reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of MeOH (5 mL), followed by 1 M HCl (10 mL).
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The layers are separated, and the aqueous layer is extracted with Et₂O (3 x 20 mL).
-
The combined organic layers are washed with saturated NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford (R)-1-phenylethanol.[9]
Mechanistic Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of these synthetic transformations. The following diagrams were generated using Graphviz (DOT language).
Sharpless Asymmetric Epoxidation: Catalytic Cycle
Caption: Sharpless Asymmetric Epoxidation Catalytic Cycle
Sharpless Asymmetric Dihydroxylation: Catalytic Cycle
Caption: Sharpless Asymmetric Dihydroxylation Cycle
Asymmetric Reduction of Enones: General Workflow
Caption: Workflow for Asymmetric Enone Reduction
This guide provides a foundational understanding of key synthetic routes to chiral allylic alcohols. The choice of method will ultimately be dictated by the specific synthetic challenge at hand. For prochiral allylic alcohols, the Sharpless Asymmetric Epoxidation offers a reliable and highly enantioselective route. For the direct conversion of alkenes to chiral diols, the Sharpless Asymmetric Dihydroxylation is a powerful tool. When starting from α,β-unsaturated ketones, both Noyori Asymmetric Hydrogenation and CBS Reduction provide direct access to chiral allylic alcohols with high stereocontrol, with the choice often depending on the substrate and desired catalyst system. Careful consideration of the substrate scope, reaction conditions, and potential downstream transformations will enable the selection of the optimal synthetic strategy.
References
- 1. A protecting group-free synthesis of the Colorado potato beetle pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. york.ac.uk [york.ac.uk]
- 10. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Hept-2-en-4-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of hept-2-en-4-ol in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with hazardous waste regulations. This compound is classified as a flammable liquid and an irritant, necessitating careful handling and disposal.[1]
Key Safety and Hazard Information
Proper disposal of chemical waste is paramount to maintaining a safe laboratory environment and preventing environmental contamination.[2][3] this compound, like many other flammable alcohols, should be treated as hazardous waste.[2][4] It is crucial to avoid pouring it down the drain, as this can lead to plumbing damage, water pollution, and harm to aquatic life.[3][5]
| Hazard Classification | Description | Source |
| Flammable Liquid | Flammable liquid and vapor. | [1] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Skin Irritation | Causes skin irritation. | [6][7] |
| Eye Irritation | Causes serious eye irritation. | [6][7] |
| Respiratory Irritation | May cause respiratory irritation. | [6][7] |
Experimental Protocol for Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Waste Collection:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[4]
-
Ensure the storage area is designated for hazardous waste.
5. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified waste management contractor.[3][4]
-
Follow all institutional and local regulations for the transfer and disposal of hazardous materials.
Note on Small Quantities: While some jurisdictions may allow for the disposal of very small amounts of certain alcohols by dilution with a large volume of water followed by pouring down the drain, this is generally not recommended for flammable and hazardous chemicals like this compound.[2][3] Always consult your institution's Environmental Health and Safety (EHS) department and local regulations before considering this option.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 2-Hepten-4-ol | C7H14O | CID 5366235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. earth911.com [earth911.com]
- 3. wastedirect.co.uk [wastedirect.co.uk]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. siraya.tech [siraya.tech]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
Personal protective equipment for handling hept-2-en-4-ol
Essential Safety and Handling Guide for Hept-2-en-4-ol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe laboratory operations and minimize risks associated with this chemical.
Chemical Safety and Hazard Information
This compound (CAS: 4798-59-8) is a flammable liquid and vapor that poses several health risks.[1][2][3] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Understanding its properties is the first step toward safe handling.
GHS Hazard Classification:
-
Acute Toxicity, Oral: Category 4[1]
-
Skin Irritation: Category 2[3]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Irritation: Category 3[3]
Hazard Statements:
-
H226/H227: Flammable liquid and vapor / Combustible liquid.[1]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Source Compound |
| Molecular Formula | C₇H₁₄O | This compound |
| Molecular Weight | 114.19 g/mol | This compound |
| Appearance | Colorless clear liquid (estimated) | (E)-4-hepten-2-ol |
| Boiling Point | 159-160 °C @ 760 mmHg (estimated) | (E)-4-hepten-2-ol |
| Flash Point | 59.4 °C (139 °F) (Tag Closed Cup, estimated) | (E)-4-hepten-2-ol |
| Water Solubility | 6343 mg/L @ 25 °C (estimated) | (E)-4-hepten-2-ol |
Operational Plan: Handling and Disposal
Adherence to a strict operational plan is critical for safety. This section provides step-by-step guidance for handling and disposing of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[5] A certified chemical fume hood is required.
-
Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and hot surfaces.[5][6] Use only non-sparking tools and explosion-proof electrical equipment.[3][5][6]
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge.[3][5][6]
-
Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene). |
| Body Protection | A flame-retardant lab coat and protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | Use only in a chemical fume hood. If ventilation is inadequate or for spill response, a self-contained breathing apparatus (SCBA) may be necessary.[2] |
Step-by-Step Handling Protocol
-
Don PPE: Before entering the work area, put on all required personal protective equipment.
-
Prepare Work Area: Ensure the chemical fume hood is on and operating correctly. Clear the workspace of all unnecessary items and potential ignition sources.
-
Chemical Transport: Transport the chemical in a secondary, sealed, and shatter-proof container.
-
Dispensing: Carefully open the container. Use grounded equipment to transfer the liquid, minimizing splashing. Keep the container tightly closed when not in use.[5]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Decontaminate all equipment used.
Emergency and First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[2][5] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
Spill and Disposal Plan
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Remove all ignition sources.[3]
-
Wearing full PPE, contain the spill using an absorbent, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
-
Ventilate the area and wash the spill site after material pickup is complete.[2]
-
-
Waste Disposal:
-
Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not dispose of this chemical down the drain or in general trash.[4] It is harmful to aquatic life.
-
Store the waste container in a cool, well-ventilated area away from ignition sources.
-
Dispose of the chemical waste through a certified hazardous waste disposal service in accordance with all local, state, and federal regulations.
-
Workflow Visualization
The following diagram illustrates the complete lifecycle for handling this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
